Spiro[3.5]nonane-9-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)8-4-1-2-5-10(8)6-3-7-10/h8H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHMZDHNBWVDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558342-25-8 | |
| Record name | spiro[3.5]nonane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Spiro[3.5]nonane-9-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Spiro[3.5]nonane-9-carboxylic acid, a unique spirocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct synthesis routes in the current literature, this guide outlines a feasible multi-step approach, detailing the underlying chemical principles and providing generalized experimental protocols for each stage. The synthesis is designed to be adaptable by researchers in a standard organic chemistry laboratory setting.
Retrosynthetic Analysis and Proposed Synthetic Pathway
The synthesis of this compound presents a unique challenge due to the desired functionalization at the spirocyclic carbon atom. A direct carboxylation of the spiro[3.5]nonane core is not readily achievable. Therefore, a multi-step synthetic route is proposed, commencing with the construction of the spirocyclic alkane, followed by functionalization at the C9 position, and concluding with the conversion of the introduced functional group into a carboxylic acid.
The proposed retrosynthetic analysis is as follows:
Figure 1: Retrosynthetic pathway for this compound.
This pathway involves four key transformations:
-
Synthesis of Spiro[3.5]nonane: Construction of the core spirocyclic framework.
-
Bromination of Spiro[3.5]nonane: Introduction of a halogen at the tertiary C9 position.
-
Cyanation of 9-Bromospiro[3.5]nonane: Conversion of the bromide to a nitrile.
-
Hydrolysis of Spiro[3.5]nonane-9-carbonitrile: Formation of the final carboxylic acid.
Experimental Protocols and Data
This section details the experimental procedures for each step of the proposed synthesis. While specific quantitative data for the direct synthesis of this compound and its immediate precursors are not widely published, the following protocols are based on established and analogous chemical transformations.
Step 1: Synthesis of Spiro[3.5]nonane
The formation of the spiro[3.5]nonane core can be achieved through the intramolecular alkylation of a cyclohexanone enolate with a 1,4-dihalobutane.
Figure 2: Workflow for the synthesis of Spiro[3.5]nonane.
Experimental Protocol:
-
A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.
-
Cyclohexanone, dissolved in anhydrous THF, is added dropwise to the LDA solution to form the lithium enolate.
-
1,4-Dibromobutane is then added to the reaction mixture, which is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield Spiro[3.5]nonane.
Quantitative Data (Estimated):
| Parameter | Value |
| Reactant Ratio | Cyclohexanone : LDA : 1,4-Dibromobutane = 1 : 1.1 : 1 |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Yield | 40-60% |
Step 2: Free Radical Bromination of Spiro[3.5]nonane
The tertiary C-H bond at the spirocyclic C9 position is susceptible to free-radical halogenation. Photobromination using N-bromosuccinimide (NBS) is a suitable method.
Experimental Protocol:
-
Spiro[3.5]nonane is dissolved in a non-polar solvent such as carbon tetrachloride.
-
N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added to the solution.
-
The mixture is irradiated with a UV lamp while being stirred at a gentle reflux.
-
The reaction progress is monitored by GC-MS.
-
Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The resulting 9-Bromospiro[3.5]nonane is purified by column chromatography or distillation.
Quantitative Data (Estimated):
| Parameter | Value |
| Reactant Ratio | Spiro[3.5]nonane : NBS : Initiator = 1 : 1.1 : 0.05 |
| Temperature | Reflux (approx. 77 °C for CCl₄) |
| Reaction Time | 2-4 hours |
| Yield | 50-70% |
Step 3: Cyanation of 9-Bromospiro[3.5]nonane
The conversion of the tertiary bromide to a nitrile can be accomplished via nucleophilic substitution with a cyanide salt. The S(_N)1 mechanism is expected to be favored for this tertiary halide.[1][2][3][4][5]
Experimental Protocol:
-
9-Bromospiro[3.5]nonane is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
An excess of sodium cyanide or potassium cyanide is added to the solution.
-
The reaction mixture is heated with stirring.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
The mixture is then cooled and poured into water, followed by extraction with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude Spiro[3.5]nonane-9-carbonitrile is purified by column chromatography.
Quantitative Data (Estimated):
| Parameter | Value |
| Reactant Ratio | 9-Bromospiro[3.5]nonane : NaCN = 1 : 1.5 |
| Temperature | 80-100 °C |
| Reaction Time | 6-12 hours |
| Yield | 60-80% |
Step 4: Hydrolysis of Spiro[3.5]nonane-9-carbonitrile
The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.
Figure 3: Alternative workflows for the hydrolysis of Spiro[3.5]nonane-9-carbonitrile.
Experimental Protocol (Acidic Hydrolysis):
-
Spiro[3.5]nonane-9-carbonitrile is suspended in an aqueous solution of a strong acid, such as 50% sulfuric acid.
-
The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Experimental Protocol (Basic Hydrolysis):
-
Spiro[3.5]nonane-9-carbonitrile is refluxed with an aqueous solution of a strong base, such as sodium hydroxide.
-
After the hydrolysis is complete, the reaction mixture is cooled.
-
The cooled solution is carefully acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
Quantitative Data:
| Parameter | Value |
| Reaction Conditions | Reflux |
| Reaction Time | 4-8 hours |
| Yield | 70-90% |
Conclusion
This technical guide outlines a plausible and robust synthetic route to this compound. While direct experimental data for this specific molecule is scarce, the proposed pathway is based on well-established and reliable organic transformations. The provided protocols offer a solid foundation for researchers to undertake the synthesis of this and other similarly functionalized spirocyclic compounds. Further optimization of reaction conditions for each step will likely be necessary to achieve maximum yields and purity. The successful synthesis of this compound will provide a valuable building block for the exploration of new chemical space in drug discovery and materials science.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 3. docbrown.info [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicmystery.com [organicmystery.com]
An In-depth Technical Guide to the Chemical Properties of Spiro[3.5]nonane-9-carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the chemical properties of Spiro[3.5]nonane-carboxylic acid. Due to a lack of available experimental data for the specific Spiro[3.5]nonane-9-carboxylic acid isomer, this guide focuses on the known properties of its structural isomers. It includes a summary of physicochemical properties, general experimental protocols for synthesis and characterization, and the structural context of this spirocyclic system. This guide is intended to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development.
Introduction and Structural Elucidation
Spirocycles are a class of organic compounds characterized by two rings connected through a single, common carbon atom known as the spiro atom. This structural motif imparts a rigid, three-dimensional conformation that is of increasing interest in medicinal chemistry for the design of novel therapeutic agents.[1] The Spiro[3.5]nonane core consists of a cyclobutane ring fused to a cyclohexane ring through a central spiro atom.
The nomenclature and numbering of the spiro[3.5]nonane system follow IUPAC rules, which are critical for distinguishing its various isomers.[2] Numbering begins in the smaller ring (cyclobutane) at a carbon adjacent to the spiro atom, proceeds around this ring, through the spiro atom (position 4), and then around the larger (cyclohexane) ring.[3][4]
Figure 1: IUPAC numbering scheme for the Spiro[3.5]nonane scaffold.
Based on this numbering, this compound is a valid chemical structure. However, a thorough review of the scientific literature reveals a significant scarcity of experimental data for this specific isomer. In contrast, several other positional isomers have been synthesized or are commercially available, and some of their properties have been predicted. This guide will therefore focus on the available data for these related isomers to provide a useful reference point.
Physicochemical Properties of Spiro[3.5]nonane-carboxylic Acid Isomers
Quantitative data for Spiro[3.5]nonane-carboxylic acid isomers is limited, with most available information being derived from computational predictions. The table below summarizes the key physicochemical properties for various isomers.
| Property | Spiro[3.5]nonane-1-carboxylic acid (Derivative) | Spiro[3.5]nonane-2-carboxylic acid | Spiro[3.5]nonane-6-carboxylic acid | Spiro[3.5]nonane-7-carboxylic acid |
| CAS Number | 251461-85-5 (3-amino-6-methyl- derivative)[5] | Not specified | Not specified | 1086399-15-6[6] |
| Molecular Formula | C₁₀H₁₆O₂ (unsubstituted) | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ | C₁₀H₁₆O₂[6] |
| Molecular Weight | 168.23 g/mol | 168.23 g/mol | 168.23 g/mol | 168.23 g/mol [6] |
| Boiling Point | Not available | Not available | Not available | 291.7±8.0 °C (Predicted)[6][7] |
| Density | Not available | Not available | Not available | 1.10±0.1 g/cm³ (Predicted)[6][7] |
| pKa | Not available | Not available | Not available | 4.78±0.20 (Predicted)[7] |
| Appearance | Not available | Not available | Not available | Colorless solid (General description)[6] |
| Storage Temperature | Not available | Not available | Not available | 2-8°C[7] |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available. However, general synthetic strategies for related spirocyclic carboxylic acids can be extrapolated from the literature on spirocycle synthesis.[8][9]
General Synthetic Approach
A plausible synthetic route to Spiro[3.5]nonane-carboxylic acids involves the construction of the spirocyclic core followed by functional group manipulation to introduce the carboxylic acid moiety. A common strategy is the use of cycloaddition reactions or the ring-opening/rearrangement of precursors to form the spiro center.
Retrosynthetic Analysis:
A Spiro[3.5]nonane-carboxylic acid can be envisioned as arising from a spiro[3.5]nonanone precursor via oxidation or from a nitrile or ester intermediate. The spiro ketone itself can be synthesized through methods such as a [2+2] cycloaddition between a cyclobutylidene derivative and a suitable ketene equivalent, or via pinacol-like rearrangements.[10]
Illustrative Forward Synthesis Workflow:
-
Formation of Spiro Ketone: Synthesis of a substituted spiro[3.5]nonan-one (e.g., spiro[3.5]nonan-6-one or -7-one) from commercially available starting materials like cyclobutanone and a derivative of cyclohexanone. Tandem synthesis methods using materials like diethyl 1,3-acetonedicarboxylate have been effective for creating related dione structures.[11]
-
Introduction of Carboxylic Acid Precursor: The ketone can be converted to a nitrile via a cyanation reaction (e.g., using TMSCN) or to an ester via reactions like the Wittig or Horner-Wadsworth-Emmons reaction followed by reduction and oxidation.
-
Hydrolysis: The final step is the hydrolysis of the nitrile or ester intermediate to the corresponding carboxylic acid, typically under acidic or basic conditions.
Purification and Characterization
Purification:
-
The crude product would typically be purified using silica gel column chromatography, with an eluent system such as a mixture of hexanes and ethyl acetate.
-
If the product is a solid, recrystallization from a suitable solvent system can be employed for final purification.
Characterization: The structure and purity of the synthesized Spiro[3.5]nonane-carboxylic acid would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to determine the proton environment and ¹³C NMR to confirm the carbon skeleton. The carboxylic acid proton typically appears as a broad singlet downfield (>10 ppm).
-
Infrared (IR) Spectroscopy: To identify the characteristic stretches of the O-H bond (a broad band around 2500-3300 cm⁻¹) and the C=O bond (a strong band around 1700-1725 cm⁻¹) of the carboxylic acid group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Figure 2: A generalized workflow for the synthesis and analysis of Spiro[3.5]nonane-carboxylic acid.
Chemical Reactivity and Biological Context
Reactivity: The chemical reactivity of Spiro[3.5]nonane-carboxylic acid is dominated by its two main structural features:
-
Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification (with alcohols), amide formation (with amines), reduction (to the corresponding alcohol), and conversion to an acyl halide.
-
Spiro[3.5]nonane Core: The saturated hydrocarbon scaffold is generally unreactive under standard conditions, providing a stable and rigid framework. The inherent ring strain of the cyclobutane moiety may influence reactivity in high-energy reactions but is generally stable.
Biological Context: Spirocyclic scaffolds are of significant interest in drug discovery. Their rigid, three-dimensional nature allows for precise orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] While no specific biological activities or signaling pathway involvements have been reported for Spiro[3.5]nonane-carboxylic acid or its isomers, spirocycles have been successfully incorporated into a range of approved drugs, highlighting their potential as valuable building blocks in the development of new pharmaceuticals.[8]
Conclusion
This compound is a structurally defined molecule for which specific experimental data remains elusive in the current scientific literature. This guide has provided a comprehensive overview of the chemical properties of its known isomers, offering valuable predicted data and outlining general methodologies for its synthesis and characterization. The unique conformational rigidity of the spiro[3.5]nonane scaffold makes this class of compounds an intriguing subject for further research, particularly in the fields of medicinal chemistry and materials science. The lack of data for the 9-substituted isomer represents a clear opportunity for future synthetic and analytical investigation.
References
- 1. Spiro Compounds [chemenu.com]
- 2. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]
- 3. acdlabs.com [acdlabs.com]
- 4. SP-0 to SP-1.5 [iupac.qmul.ac.uk]
- 5. Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl- | C11H19NO2 | CID 9815558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wap.guidechem.com [wap.guidechem.com]
- 7. Spiro[3.5]nonane-7-carboxylic acid CAS#: 1086399-15-6 [amp.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a Model Compound of the Unique Meroterpenoids Cryptolaevilactones [jstage.jst.go.jp]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
The Rise of Three-Dimensionality: A Technical Guide to the Discovery and History of Spirocyclic Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemistry into the third dimension. Flat, aromatic structures that once dominated the landscape of drug discovery are increasingly being complemented, and often replaced, by complex, three-dimensional scaffolds. Among these, spirocyclic frameworks have emerged as a particularly powerful tool. This technical guide delves into the discovery and history of a key subclass of these molecules: spirocyclic carboxylic acids. We will explore their synthesis, biological significance, and impact on drug development through key examples, providing detailed experimental insights and quantitative data to inform and empower researchers in the field.
A Historical Perspective: From Structural Curiosity to Pharmaceutical Mainstay
The concept of spiro compounds, where two rings share a single atom, has been known for over a century, with initial nomenclature being proposed by Adolf von Baeyer in 1900.[1] For much of their early history, they were primarily of interest for their unique structural and stereochemical properties. However, the latter half of the 20th century saw a paradigm shift, as the field of medicinal chemistry began to appreciate the profound impact that molecular three-dimensionality could have on biological activity.[2][3]
The incorporation of spirocycles into drug candidates gained significant momentum as chemists sought to overcome the limitations of planar molecules. The rigid nature of the spirocyclic scaffold allows for precise control over the spatial orientation of functional groups, leading to a better fit with biological targets and potentially reducing off-target effects.[4][5] This increased sp3 character is often associated with improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for the development of successful drugs.[2]
One of the landmark achievements in the application of spirocyclic carboxylic acids in medicine is the development of spirapril , an angiotensin-converting enzyme (ACE) inhibitor approved for the treatment of hypertension in 1995.[6] Spirapril is a prodrug that is metabolized in the body to its active form, spiraprilat, a dicarboxylic acid. Its discovery and success underscored the therapeutic potential of this class of molecules and paved the way for further exploration of spirocyclic carboxylic acids in various disease areas.[7]
Key Therapeutic Applications and Mechanisms of Action
The versatility of the spirocyclic carboxylic acid scaffold is evident in its application across a range of therapeutic targets. Here, we examine three prominent examples, detailing their mechanism of action and providing insights into their discovery.
Spirapril: An ACE Inhibitor for Hypertension
Spirapril is a potent, non-sulfhydryl ACE inhibitor.[1] Its active metabolite, spiraprilat, competitively binds to ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[8][9] This leads to vasodilation and a reduction in aldosterone secretion, ultimately lowering blood pressure.[8] The development of spirapril was part of a broader effort to create second-generation ACE inhibitors with improved side-effect profiles compared to the first-generation drug, captopril.[10]
Signaling Pathway: The Renin-Angiotensin System (RAS)
The RAS is a critical regulator of blood pressure and fluid balance.[11] ACE inhibitors, such as spiraprilat, interrupt this cascade, leading to a decrease in blood pressure.
Caption: The Renin-Angiotensin System and the inhibitory action of Spiraprilat.
TACE Inhibitors for Inflammatory Diseases
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a variety of autoimmune diseases.[][13] TNF-α is produced as a membrane-bound precursor (pro-TNF-α) and is cleaved by TNF-α converting enzyme (TACE) to release the soluble, active form.[13][14] Inhibition of TACE represents a promising therapeutic strategy for reducing TNF-α levels and mitigating inflammation.[13] Spirocyclic hydroxamates and carboxylates have been identified as potent TACE inhibitors. The spirocyclic scaffold provides a rigid framework for orienting the zinc-binding group (hydroxamate or carboxylate) within the active site of the enzyme.
Signaling Pathway: TACE-mediated TNF-α Release
TACE is a key enzyme in the inflammatory cascade, responsible for the release of active TNF-α, which then binds to its receptors to initiate downstream signaling.
Caption: Inhibition of TACE-mediated TNF-α release by a spirocyclic carboxylic acid.
Anticonvulsant Spirocyclic Carboxylic Acids
Epilepsy is a neurological disorder characterized by recurrent seizures, often resulting from an imbalance between excitatory and inhibitory neurotransmission.[15] The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain.[16] Many anticonvulsant drugs act by enhancing GABAergic neurotransmission, primarily through modulation of the GABA-A receptor, a ligand-gated ion channel.[7][16] While the broader class of spirocyclic compounds has shown promise as anticonvulsants, the development of spirocyclic carboxylic acids in this area is an emerging field of interest. These compounds are designed to interact with specific targets within the GABAergic system or other pathways involved in seizure generation.[17][18][19]
Signaling Pathway: Enhancement of GABAergic Inhibition
Anticonvulsants that target the GABA system work to increase the inhibitory tone in the brain, thereby reducing neuronal hyperexcitability and preventing seizures.
Caption: Modulation of the GABA-A receptor by a spirocyclic anticonvulsant.
Quantitative Data Summary
The following tables summarize key quantitative data for representative spirocyclic carboxylic acids and related compounds, demonstrating their potency and activity.
Table 1: In Vitro and In Vivo Activity of Spirapril and Spiraprilat [5][20][21]
| Compound | In Vitro ACE Inhibition (IC50) | In Vivo ACE Inhibition (ID50, IV in rats) |
| Spirapril | - | 16 µg/kg |
| Spiraprilat | 0.8 nM | 8 µg/kg |
| Enalapril | - | - |
| Enalaprilat | - | - |
Table 2: Anticonvulsant Activity of a Spirocyclic Compound [18]
| Compound | Maximal Electroshock Seizure (MES) Test (ED50, mice) |
| 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one | 27.97 mg/kg |
Note: This compound is a spiro-indolinone, a close structural analog often explored in anticonvulsant research. Data for a wider range of spirocyclic carboxylic acids is an active area of investigation.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of spirocyclic carboxylic acids and their precursors.
Synthesis of a Spirocyclic Precursor: 7,14-Dithiadispiro[5.1.5.2]pentadecane-15-carboxylic Acid (a key intermediate for Spirapril)[18]
Workflow Diagram
Caption: Workflow for the synthesis of a key spirapril intermediate.
Methodology:
-
Thioketal Formation: To a solution of Cbz-protected 4-oxoproline methyl ester in a suitable solvent (e.g., dichloromethane), add 1,2-ethanedithiol and a Lewis acid catalyst (e.g., boron trifluoride etherate) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the spirocyclic thioketal methyl ester.
-
Cbz Deprotection: Dissolve the spirocyclic thioketal methyl ester in glacial acetic acid.
-
Add a solution of 20% hydrobromic acid in glacial acetic acid and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrobromide salt of the spirocyclic amino acid intermediate.
-
Filter and dry the solid to obtain the desired product.
In Vitro ACE Inhibition Assay[5][21]
Workflow Diagram
Caption: Workflow for an in vitro ACE inhibition assay.
Methodology:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 8.3, containing 300 mM NaCl).
-
Prepare serial dilutions of the test compound (e.g., spiraprilat) in the buffer.
-
In a microplate, add a solution of rabbit lung ACE to each well.
-
Add the test compound dilutions to the wells and pre-incubate for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding the substrate, hippuryl-L-histidyl-L-leucine (HHL).
-
Incubate the reaction mixture for 30 minutes at 37 °C.
-
Stop the reaction by adding 1N HCl.
-
Extract the product, hippuric acid, with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in water.
-
Quantify the amount of hippuric acid formed using reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 228 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Conclusion and Future Directions
Spirocyclic carboxylic acids have transitioned from being chemical curiosities to indispensable scaffolds in modern drug discovery. Their inherent three-dimensionality offers a powerful strategy to enhance the potency, selectivity, and pharmacokinetic properties of therapeutic agents. The success of spirapril serves as a compelling proof-of-concept for the viability of this approach. As synthetic methodologies for the construction of complex spirocyclic systems continue to advance, we can anticipate the emergence of novel spirocyclic carboxylic acids targeting a wide array of diseases. The continued exploration of this fascinating class of molecules holds immense promise for the development of the next generation of innovative medicines. The challenge for medicinal chemists will be to harness the full potential of these unique three-dimensional structures to address unmet medical needs.
References
- 1. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]
- 5. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tumor Necrosis Factor-alpha Converting Enzyme: Implications for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. defeatingepilepsy.org [defeatingepilepsy.org]
- 16. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Potential anticonvulsants. 11. Synthesis and anticonvulsant activity of spiro[1,3-dioxolane-2,3'-indolin]-2'-ones and structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and anticonvulsant properties of triazolo- and imidazopyridazinyl carboxamides and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. datapdf.com [datapdf.com]
In-depth Technical Guide: Physicochemical Properties of Spiro[3.5]nonane Carboxylic Acids
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide an in-depth overview of the physical properties of Spiro[3.5]nonane-9-carboxylic acid. However, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental or predicted data for the 9-carboxylic acid isomer. The following sections provide available data for related isomers, primarily Spiro[3.5]nonane-7-carboxylic acid, to serve as a reference point for researchers in the field. It is crucial to note that the properties of different positional isomers can vary significantly.
Summary of Physicochemical Data
Due to the absence of specific data for this compound, this section presents predicted data for a closely related isomer, Spiro[3.5]nonane-7-carboxylic acid. These values should be treated as estimations and not as experimentally verified data for the 9-isomer.
| Physical Property | Predicted Value (for Spiro[3.5]nonane-7-carboxylic acid) | Data Source |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| Boiling Point | 291.7 ± 8.0 °C | [1] |
| Density | 1.10 ± 0.1 g/cm³ | [1] |
| pKa | 4.78 ± 0.20 | [1] |
Experimental Protocols for Physicochemical Characterization
While specific experimental protocols for this compound are not available, this section outlines standard methodologies for determining the key physical properties of a solid carboxylic acid.
Determination of Melting Point
A calibrated digital melting point apparatus would be utilized. A small, finely powdered sample of the crystalline acid is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the temperature is ramped up at a steady rate (e.g., 2 °C/min) close to the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.
Determination of Boiling Point (Siwoloboff Method)
For small quantities, the boiling point can be estimated using the Siwoloboff method. A small amount of the liquid acid is placed in a test tube. A capillary tube, sealed at the upper end, is inverted and placed into the test tube. The assembly is heated gently in a heating block or oil bath. The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is noted. The heat is then removed, and the temperature at which the liquid begins to re-enter the capillary tube is recorded as the boiling point.
Determination of pKa by Potentiometric Titration
A known mass of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve as the pH at the half-equivalence point.
Determination of Aqueous Solubility (Shake-Flask Method)
An excess amount of the solid carboxylic acid is added to a known volume of water in a sealed flask. The flask is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid. The concentration of the dissolved acid in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or by titration with a standardized base.
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and physicochemical characterization of a novel chemical entity like this compound.
The Role of Spirocycles in Drug Discovery
Spiro compounds, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry.[2] Their rigid, three-dimensional structures can offer advantages in drug design by:
-
Improving Target Selectivity: The defined spatial arrangement of functional groups can lead to more specific interactions with biological targets.[2]
-
Enhancing Physicochemical Properties: The introduction of a spirocyclic core can modulate properties such as solubility and lipophilicity, which are critical for a drug's pharmacokinetic profile.[2]
-
Exploring Novel Chemical Space: Spirocycles provide access to unique molecular scaffolds that are underrepresented in current drug libraries.
While specific biological activities for this compound have not been reported, the broader class of spirocyclic compounds is actively being explored for various therapeutic applications. The synthesis and characterization of novel spirocyclic carboxylic acids, such as the title compound, are therefore of considerable interest to the drug discovery community.
References
An In-depth Technical Guide to the Stability and Reactivity of Spiro[3.5]nonane-9-carboxylic acid
Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific experimental or theoretical data for Spiro[3.5]nonane-9-carboxylic acid. This guide, therefore, provides a comprehensive analysis based on the well-established principles of organic chemistry and available data on structurally related spirocyclic compounds. The information presented herein is intended for researchers, scientists, and drug development professionals to infer potential properties and guide future research.
Introduction to Spiro[3.5]nonane Scaffolds
Spirocycles, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry and materials science. Their rigid, three-dimensional structures offer a higher fraction of sp³-hybridized atoms compared to traditional flat aromatic systems. This often leads to improved physicochemical properties such as increased solubility, enhanced metabolic stability, and better conformational restriction, which can result in higher binding affinity and selectivity for biological targets. The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring through a spiro-center, is a common motif in the design of novel therapeutics.
Predicted Stability of this compound
The stability of this compound can be inferred by considering the individual components of the molecule: the spiro[3.5]nonane core and the carboxylic acid functional group.
2.1. The Spiro[3.5]nonane Core: The spiro[3.5]nonane skeleton is expected to be a relatively stable hydrocarbon framework. While the cyclobutane ring possesses some degree of ring strain, it is significantly less than that of cyclopropane. The cyclohexane ring will adopt a stable chair conformation to minimize steric and torsional strain. Spirocyclic compounds are generally known to be chemically robust and resistant to metabolic degradation at the carbocyclic core.
2.2. The Carboxylic Acid Group: The carboxylic acid moiety is a common functional group with well-characterized stability. It is generally stable under neutral and mildly acidic or basic conditions at moderate temperatures. However, it can undergo decarboxylation under harsh heating conditions, although this is less likely for a saturated system without activating groups.
2.3. Overall Predicted Stability: this compound is predicted to be a stable compound under typical laboratory and physiological conditions. Degradation would likely require forcing conditions, such as high temperatures or extreme pH in conjunction with oxidizing or reducing agents.
Predicted Reactivity of this compound
The reactivity of this compound will be dominated by the carboxylic acid functional group. The saturated spirocyclic hydrocarbon core is largely unreactive under most conditions.
3.1. Reactions of the Carboxylic Acid Group: The carboxylic acid group can participate in a wide range of well-established chemical transformations, including:
-
Acid-Base Reactions: As a carboxylic acid, the compound will react with bases to form the corresponding carboxylate salt.
-
Esterification: In the presence of an alcohol and an acid catalyst (e.g., Fischer esterification) or with a coupling agent, it will form esters.
-
Amide Formation: Reaction with amines, typically in the presence of a coupling agent (e.g., DCC, EDC), will yield amides.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Conversion to Acid Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acid chloride, which is a versatile intermediate for the synthesis of esters, amides, and other derivatives.
Data on Structurally Related Isomers
While no data exists for this compound, some information is available for other isomers, which can provide insights into the general properties of this class of compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Properties |
| Spiro[3.5]nonane-1-carboxylic acid | Not available | C₁₀H₁₆O₂ | 168.23 | - |
| Spiro[3.5]nonane-2-carboxylic acid | Not available | C₁₀H₁₆O₂ | 168.23 | - |
| Spiro[3.5]nonane-6-carboxylic acid | Not available | C₁₀H₁₆O₂ | 168.23 | - |
| Spiro[3.5]nonane-7-carboxylic acid | 1086399-15-6 | C₁₀H₁₆O₂ | 168.23 | Boiling Point: 291.7±8.0 °C, Density: 1.10±0.1 g/cm³ |
Experimental Protocols for Related Compounds
Detailed experimental protocols for the synthesis and reactions of this compound are not available. However, general procedures for the synthesis of spirocyclic carboxylic acids can be adapted. A common approach involves the use of a malonic ester synthesis with a suitable spirocyclic dihalide or the oxidation of a corresponding spirocyclic alcohol or aldehyde.
Example General Protocol for the Synthesis of a Spirocyclic Carboxylic Acid (Hypothetical):
-
Alkylation of Diethyl Malonate: To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise at room temperature. The resulting solution is stirred for 30 minutes. A spirocyclic dihalide, such as 1,1-bis(bromomethyl)cyclohexane (as a precursor to the spiro[3.5]nonane system), is then added, and the mixture is refluxed for several hours.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then treated with a strong base (e.g., aqueous NaOH) and heated to hydrolyze the ester groups. Subsequent acidification with a strong acid (e.g., HCl) followed by heating will effect decarboxylation to yield the spirocyclic carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Hypothetical Synthetic Pathway
The following diagram illustrates a hypothetical, plausible synthetic route to this compound, starting from cyclohexanone. This pathway is based on established organic chemistry principles.
Initial Biological Screening of Spiro[3.5]nonane Derivatives: A Technical Guide
Introduction
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved target specificity and metabolic stability. The spiro[3.5]nonane core, in particular, offers a unique conformational constraint that can be exploited for the design of novel therapeutic agents. This guide outlines a representative initial biological screening cascade for spiro[3.5]nonane derivatives, using the evaluation of 7-azaspiro[3.5]nonane derivatives as G protein-coupled receptor 119 (GPR119) agonists as a case study.[1]
Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), subsequently stimulating glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). This makes GPR119 an attractive target for the treatment of type 2 diabetes.
Quantitative Data Summary
The following table summarizes the in vitro potency of a representative 7-azaspiro[3.5]nonane derivative, Compound 54g , as a GPR119 agonist.[1]
| Compound | Target | Assay Type | EC50 (nM) |
| 54g | Human GPR119 | cAMP Accumulation | 25 |
Table 1: In vitro activity of a representative 7-azaspiro[3.5]nonane derivative on human GPR119.
Experimental Protocols
This section details the methodologies for the key experiments involved in the initial biological screening of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
In Vitro GPR119 Agonist Activity: cAMP Accumulation Assay
This assay quantifies the ability of a test compound to stimulate cAMP production in a cell line stably expressing the human GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Assay buffer: Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
Test compounds (e.g., 7-azaspiro[3.5]nonane derivatives) dissolved in DMSO
-
Reference GPR119 agonist (e.g., AR231453)
-
cAMP detection kit (e.g., HTRF, LANCE, or similar)
-
384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into 384-well microplates at a density of 5,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.
-
Assay Incubation: Remove the cell culture medium from the plates and add 20 µL of assay buffer containing the appropriate concentration of the test compound or reference agonist. Incubate the plates for 30 minutes at room temperature.
-
cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: The fluorescence or luminescence signal is proportional to the amount of cAMP produced. Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in Rats
This experiment evaluates the ability of a test compound to improve glucose tolerance in an animal model of diabetes or glucose intolerance.
Materials:
-
Male Sprague-Dawley (SD) rats (or a relevant diabetic rat model)
-
Test compound (e.g., Compound 54g )
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (2 g/kg)
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: On the day of the experiment, measure the baseline blood glucose level (t= -60 min) from a tail snip.
-
Compound Administration: Administer the test compound or vehicle orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Glucose Challenge: 60 minutes after compound administration (t=0 min), administer a glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose concentration-time profile for each treatment group. Compare the AUC of the compound-treated group to the vehicle-treated group to determine the percentage reduction in glucose excursion.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.
Caption: Experimental workflow for the screening of 7-azaspiro[3.5]nonane derivatives.
Caption: Hypothetical GPR119 signaling pathway activated by a spiro[3.5]nonane derivative.
References
Methodological & Application
Spiro[3.5]nonane-9-carboxylic Acid: A Versatile Scaffold for Innovations in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Spiro[3.5]nonane-9-carboxylic acid is a unique, three-dimensional building block that is gaining traction in medicinal chemistry and drug discovery. Its rigid, spirocyclic core offers a distinct advantage over flat, aromatic structures by enabling precise spatial orientation of functional groups, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The presence of a carboxylic acid moiety at the spirocyclic junction provides a versatile handle for further chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries.
The incorporation of the spiro[3.5]nonane motif can enhance the metabolic stability and aqueous solubility of a molecule, key attributes for successful drug development.[1] This application note provides an overview of the potential applications of this compound as a building block in synthesis, along with detailed, albeit exemplary, experimental protocols.
Key Applications in Drug Discovery
The unique structural features of this compound make it a valuable tool for addressing several challenges in drug discovery. Its three-dimensional nature allows for the exploration of novel chemical space, moving away from the "flatland" of traditional aromatic compounds.[2]
Table 1: Potential Therapeutic Areas for Spiro[3.5]nonane-based Compounds
| Therapeutic Area | Rationale for Use of Spiro[3.5]nonane Scaffold | Potential Molecular Targets |
| Oncology | The rigid scaffold can orient pharmacophores for optimal binding to protein targets, potentially leading to highly selective kinase inhibitors or modulators of protein-protein interactions.[3] | Receptor Tyrosine Kinases (e.g., EGFR), MDM2-p53 Interaction[3][4] |
| Infectious Diseases | Spirocyclic compounds can exhibit potent antimicrobial and antiviral activities. The unique shape can disrupt microbial membranes or inhibit key viral enzymes. | Bacterial Quorum Sensing Systems, Viral Proteases |
| Neurological Disorders | The conformational rigidity can lead to selective agonists or antagonists for G-protein coupled receptors (GPCRs) involved in neurological signaling.[5] | GPR119, Opioid Receptors[5] |
| Metabolic Diseases | The spirocyclic core can be used to design novel inhibitors of enzymes involved in metabolic pathways. | GPR119 agonists for diabetes[5] |
| Antioxidant Therapy | Spirocyclic structures have been shown to possess antioxidant properties, which can be beneficial in diseases associated with oxidative stress.[6] | Reactive Oxygen Species (ROS) scavenging |
Experimental Protocols
Protocol 1: Proposed Synthesis of Spiro[3.5]nonan-9-one (Key Intermediate)
This protocol outlines a potential route to a key ketone intermediate, which can then be converted to the desired carboxylic acid. The strategy is based on a [2+2] cycloaddition followed by ring expansion, a common method for constructing cyclobutane-containing spirocycles.
Caption: Plausible conversion of the ketone to the carboxylic acid.
Materials:
-
Spiro[3.5]nonan-9-one
-
Trimethylsilyl cyanide (TMSCN)
-
Potassium cyanide (KCN)
-
18-Crown-6
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Cyanohydrin Formation:
-
To a solution of spiro[3.5]nonan-9-one (1.0 eq) in anhydrous DCM, add a catalytic amount of KCN and 18-crown-6.
-
Cool the mixture to 0 °C and add TMSCN (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by IR for the disappearance of the ketone carbonyl and appearance of the nitrile stretch).
-
Remove the solvent under reduced pressure to obtain the crude protected cyanohydrin.
-
-
Hydrolysis to the Carboxylic Acid:
-
Add concentrated HCl to the crude cyanohydrin and heat the mixture to reflux.
-
Monitor the reaction for the disappearance of the nitrile and formation of the carboxylic acid (e.g., by TLC or LC-MS).
-
Cool the reaction to room temperature and adjust the pH to ~10 with a concentrated NaOH solution.
-
Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization.
-
Data Presentation
The following table provides representative, hypothetical data for the synthesis of a derivative from this compound, illustrating the type of quantitative information that should be recorded.
Table 2: Hypothetical Synthesis of an Amide Derivative
| Step | Reactants | Product | Yield (%) | Purity (by HPLC) (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 1 | This compound, Thionyl chloride | Spiro[3.5]nonane-9-carbonyl chloride | ~95 (crude) | - | Characterized by IR (C=O stretch at ~1800 cm⁻¹) |
| 2 | Spiro[3.5]nonane-9-carbonyl chloride, Benzylamine, Triethylamine | N-benzyl-spiro[3.5]nonane-9-carboxamide | 85 | >98 | ¹H NMR, ¹³C NMR, and MS data consistent with the expected structure. |
Signaling Pathway and Workflow Diagrams
The rigid nature of the spiro[3.5]nonane scaffold makes it an excellent candidate for designing inhibitors of protein-protein interactions (PPIs). For instance, derivatives of this compound could be designed to mimic a key residue in a protein-protein binding interface.
Diagram of a a Hypothetical PPI Inhibition
Caption: Inhibition of a protein-protein interaction by a spiro-compound.
Experimental Workflow for Screening Spiro[3.5]nonane Derivatives
Caption: Workflow for the discovery of bioactive spiro-compounds.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery. Its rigid framework and the synthetic versatility of the carboxylic acid group offer a powerful platform for the design of next-generation therapeutics. The protocols and concepts presented here provide a foundation for researchers to explore the potential of this unique scaffold in their own drug discovery programs. Further research into the synthesis and application of this specific building block is warranted to fully unlock its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Biological and In Silico Evaluation of Pure Nucleobase-Containing Spiro (Indane-Isoxazolidine) Derivatives as Potential Inhibitors of MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved pharmacological properties such as increased potency, selectivity, and metabolic stability, as well as enhanced solubility and reduced off-target effects. The rigid yet complex architecture of spiro[3.5]nonane derivatives offers a unique framework for the design of novel therapeutic agents. This document details the application of a closely related scaffold, 7-azaspiro[3.5]nonane, in the development of potent and selective G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.
GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), making it an attractive target for the development of new anti-diabetic drugs.[1] The following sections describe the design, synthesis, and biological evaluation of a series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, providing valuable insights into the therapeutic potential of this spirocyclic scaffold.
Application: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
A novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as potent GPR119 agonists.[1] The optimization of substituents on the piperidine nitrogen and an aryl group led to the identification of highly active compounds with promising pharmacokinetic profiles.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies focused on modifying two key positions of the 7-azaspiro[3.5]nonane core. The optimization of the N-capping group of the piperidine ring and the aryl group resulted in significant improvements in GPR119 agonistic activity.
Table 1: In Vitro Activity of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists [1]
| Compound | R² (Piperidine N-capping group) | R³ (Aryl group) | hGPR119 EC₅₀ (nM) |
| 54a | Pyrimidin-2-yl | 4-Fluorophenyl | 130 |
| 54b | 5-Methylpyrimidin-2-yl | 4-Fluorophenyl | 48 |
| 54c | 5-Chloropyrimidin-2-yl | 4-Fluorophenyl | 35 |
| 54d | 5-Ethylpyrimidin-2-yl | 4-Fluorophenyl | 29 |
| 54e | 1,3,4-Thiadiazol-2-yl | 4-Fluorophenyl | 120 |
| 54f | 5-Methyl-1,3,4-thiadiazol-2-yl | 4-Fluorophenyl | 25 |
| 54g | 5-Ethyl-1,3,4-thiadiazol-2-yl | 4-Fluorophenyl | 11 |
| 54h | 5-Ethyl-1,3,4-thiadiazol-2-yl | 3,4-Difluorophenyl | 23 |
| 54i | 5-Ethyl-1,3,4-thiadiazol-2-yl | 4-Chlorophenyl | 19 |
| 54j | 5-Ethyl-1,3,4-thiadiazol-2-yl | 4-Cyanophenyl | 15 |
EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in a human GPR119 activation assay.
Pharmacokinetic Profile
Compound 54g was selected for further pharmacokinetic evaluation in Sprague-Dawley rats.
Table 2: Pharmacokinetic Parameters of Compound 54g in Rats [1]
| Compound | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | T₁/₂ (h) | Bioavailability (%) |
| 54g | 1 | i.v. | - | - | 1300 | 3.2 | - |
| 54g | 3 | p.o. | 450 | 2.0 | 2900 | 3.5 | 74 |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T₁/₂: Elimination half-life.
Signaling Pathway and Experimental Workflow
GPR119 Signaling Pathway
Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase (AC) through the Gαs protein subunit. This increases intracellular cyclic AMP (cAMP) levels, which in turn triggers downstream signaling cascades resulting in glucose-dependent insulin secretion from pancreatic β-cells and GLP-1 secretion from intestinal L-cells.
Caption: GPR119 agonist signaling pathway.
General Experimental Workflow for Synthesis and Evaluation
The development of these GPR119 agonists followed a structured workflow from synthesis to in vivo evaluation.
Caption: Workflow for GPR119 agonist development.
Experimental Protocols
General Procedure for the Synthesis of 7-Azaspiro[3.5]nonane Derivatives (e.g., Compound 54g)[1]
Step 1: Synthesis of the 7-Azaspiro[3.5]nonane Intermediate
A detailed multi-step synthesis is required to prepare the core 7-azaspiro[3.5]nonane intermediate. This typically involves the construction of the spirocyclic system followed by the introduction of the amino group. For the purpose of this protocol, we will assume the availability of the key intermediate: tert-butyl 7-(4-fluorophenyl)sulfonyl-7-azaspiro[3.5]nonane-2-carboxylate.
Step 2: Coupling of the Piperidine N-capping Group
-
To a solution of the 7-azaspiro[3.5]nonane intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added a deprotecting agent (e.g., trifluoroacetic acid, TFA) to remove the Boc protecting group.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the crude amine salt is used in the next step without further purification.
-
The amine salt is dissolved in a solvent like N,N-dimethylformamide (DMF), and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added (2.0-3.0 eq).
-
The appropriate heterocyclic chloride or bromide (e.g., 2-chloro-5-ethyl-1,3,4-thiadiazole for compound 54g ) (1.1 eq) is added, and the reaction mixture is heated (e.g., to 80-100 °C) until the reaction is complete.
-
The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final compound.
In Vitro GPR119 Agonist Activity Assay (cAMP Measurement)[1]
-
HEK293 cells stably expressing human GPR119 are seeded in 384-well plates and cultured overnight.
-
The culture medium is removed, and the cells are washed with assay buffer (e.g., Hanks' Balanced Salt Solution containing 0.1% BSA and 20 mM HEPES).
-
The test compounds are serially diluted in assay buffer and added to the cells.
-
The cells are incubated with the compounds for a specified time (e.g., 30 minutes) at 37 °C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
The EC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats[1]
-
Male Sprague-Dawley rats are fasted overnight (approximately 16 hours) with free access to water.
-
The test compound (e.g., 54g ) or vehicle is administered orally (p.o.) at a specified dose.
-
After a set time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured using a glucometer.
-
The area under the curve (AUC) for blood glucose is calculated for the vehicle and compound-treated groups to determine the glucose-lowering effect.
Conclusion
The 7-azaspiro[3.5]nonane scaffold serves as a promising framework for the development of potent and orally bioavailable GPR119 agonists. The detailed structure-activity relationship data and pharmacokinetic profiles of these derivatives provide a strong foundation for further optimization and development of novel therapeutics for type 2 diabetes. The experimental protocols outlined above offer a guide for researchers interested in synthesizing and evaluating similar spirocyclic compounds for various medicinal chemistry applications.
References
Application Note and Protocol: Amidation of Spiro[3.5]nonane-9-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiro[3.5]nonane-9-carboxylic acid is a structurally unique carboxylic acid containing a spirocyclic scaffold. This motif is of interest in medicinal chemistry due to its conformational rigidity, which can be advantageous for optimizing ligand-target interactions. The synthesis of amide derivatives from this carboxylic acid is a key step in the development of novel therapeutic agents. This document provides detailed protocols for the amidation of this compound using two common and effective coupling reagents: HATU and EDC in combination with HOBt. These methods are broadly applicable for coupling with a variety of primary and secondary amines.
Key Reagents and Materials
| Reagent/Material | Supplier | Grade |
| This compound | Commercially Available | ≥95% |
| Amine (generic primary or secondary) | Commercially Available | ≥98% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially Available | Reagent Grade |
| EDC HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | Commercially Available | Reagent Grade |
| HOBt (Hydroxybenzotriazole) | Commercially Available | Reagent Grade |
| DIPEA (N,N-Diisopropylethylamine) | Commercially Available | Anhydrous, ≥99.5% |
| NMM (N-Methylmorpholine) | Commercially Available | Anhydrous, ≥99.5% |
| Dichloromethane (DCM) | Commercially Available | Anhydrous, ≥99.8% |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous, ≥99.8% |
| Ethyl acetate (EtOAc) | Commercially Available | ACS Grade |
| Hexanes | Commercially Available | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine (saturated aqueous NaCl) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Commercially Available | Reagent Grade |
| Silica gel | Commercially Available | 60 Å, 230-400 mesh |
Protocol 1: HATU-Mediated Amidation
This protocol is often favored for its high efficiency and rapid reaction times, particularly for sterically hindered substrates.[1][2]
Experimental Workflow Diagram
Caption: Workflow for HATU-mediated amidation.
Procedure
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (approximately 0.1-0.5 M concentration).
-
Add the desired primary or secondary amine (1.1-1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) dropwise to the stirring solution.[2]
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary (HATU Protocol)
| Parameter | Value |
| This compound | 1.0 eq |
| Amine | 1.1 - 1.2 eq |
| HATU | 1.1 - 1.2 eq |
| DIPEA | 2.0 - 3.0 eq |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
| Typical Yield | 70 - 95% (substrate dependent) |
Protocol 2: EDC/HOBt-Mediated Amidation
This is a classic and cost-effective method for amide bond formation. The addition of HOBt suppresses side reactions and reduces the risk of racemization if chiral centers are present.[4][5][6]
Experimental Workflow Diagram
Caption: Workflow for EDC/HOBt-mediated amidation.
Procedure
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or DMF (approximately 0.1-0.5 M).
-
Add the desired primary or secondary amine (1.1 eq).
-
Add a suitable non-nucleophilic base such as N-Methylmorpholine (NMM) or DIPEA (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC HCl (1.2 eq) portion-wise to the cooled, stirring solution.[4][5]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (if DMF was used, perform a standard aqueous work-up as described in Protocol 1).
-
Wash the organic layer with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (EDC/HOBt Protocol)
| Parameter | Value |
| This compound | 1.0 eq |
| Amine | 1.1 eq |
| EDC HCl | 1.2 eq |
| HOBt | 1.2 eq |
| Base (e.g., NMM or DIPEA) | 1.5 eq |
| Solvent | Anhydrous DCM or DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 60 - 90% (substrate dependent) |
Characterization
The final amide product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the amide product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the characteristic amide carbonyl stretch (typically around 1630-1680 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting and Considerations
-
Steric Hindrance: this compound is a sterically hindered carboxylic acid. If standard coupling methods (HATU, EDC/HOBt) provide low yields, especially with bulky amines, alternative activating agents that form smaller, highly reactive intermediates, such as those that generate acyl fluorides (e.g., using TFFH or BTFFH), may be explored.[7][8]
-
Low Solubility: If the starting materials or product have low solubility in DCM, DMF is a more polar alternative.
-
By-product Removal: In EDC-mediated couplings, the urea by-product is water-soluble, facilitating its removal during the aqueous work-up.[5] If DCC is used instead of EDC, the dicyclohexylurea by-product is insoluble in most organic solvents and can be removed by filtration.
-
Reaction Monitoring: It is crucial to monitor the reaction to determine the optimal reaction time and to avoid potential side reactions or degradation of the product.
References
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. Bot Detection [iris-biotech.de]
Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic acid in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications and experimental protocols related to Spiro[3.5]nonane-9-carboxylic acid. This unique spirocyclic scaffold offers a three-dimensional architecture that is of significant interest in modern medicinal chemistry for the development of novel therapeutics with improved pharmacological profiles.
Introduction
Spirocyclic systems are increasingly utilized in drug discovery to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold provides a fixed orientation of substituents, which can lead to more specific interactions with biological targets. This compound, in particular, serves as a valuable building block for introducing this desirable structural motif into potential drug molecules. While direct therapeutic applications of this compound are not extensively documented in publicly available literature, its derivatives have been explored for various therapeutic areas. Notably, related spiro[3.5]nonane structures have been investigated as intermediates in the synthesis of phosphodiesterase 7 (PDE7) inhibitors, which are promising agents for the treatment of neuropathic pain.[1]
Potential Therapeutic Applications
The spiro[3.5]nonane scaffold can be incorporated into molecules targeting a range of biological pathways. One promising application is the development of selective PDE7 inhibitors. PDE7 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various signaling pathways. Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which can modulate neuronal activity and inflammation, making it a target for conditions such as:
-
Neuropathic Pain: By modulating signaling pathways in the nervous system, PDE7 inhibitors can potentially alleviate chronic pain states.[1]
-
Neurodegenerative Diseases: Altered cAMP signaling is implicated in various neurodegenerative disorders.
-
Inflammatory Conditions: cAMP plays a role in regulating inflammatory responses.
The carboxylic acid moiety of this compound can serve as a key interaction point with the target protein or as a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The concept of bioisosteric replacement, where the carboxylic acid is substituted with other functional groups to improve drug-like properties, is also a relevant strategy in the development of therapeutics based on this scaffold.[2][3][4][5]
Data Presentation
The following tables present hypothetical quantitative data for a series of compounds derived from this compound, targeting PDE7. This data is for illustrative purposes to guide researchers in structuring their experimental findings.
Table 1: In Vitro PDE7A Inhibitory Activity and Selectivity
| Compound ID | R-Group on Carboxamide | PDE7A IC50 (nM) | PDE4B IC50 (nM) | Selectivity (PDE4B/PDE7A) |
| SNCA-001 | H | 520 | >10000 | >19 |
| SNCA-002 | Methyl | 250 | >10000 | >40 |
| SNCA-003 | Phenyl | 75 | 8500 | 113 |
| SNCA-004 | 4-Fluorophenyl | 32 | 9200 | 288 |
| SNCA-005 | 3-Pyridyl | 45 | >10000 | >222 |
Table 2: Pharmacokinetic Properties of Lead Compound SNCA-004
| Parameter | Value |
| Oral Bioavailability (Rat, %) | 45 |
| Plasma Half-life (Rat, h) | 6.2 |
| Brain Penetration (B/P Ratio) | 0.8 |
| Plasma Protein Binding (%) | 92 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Caption: General workflow for the synthesis of carboxamide derivatives.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Spiro[3.5]nonane-9-carboxamide derivative.
Protocol 3: In Vitro PDE7A Inhibition Assay
Workflow for PDE7A Inhibition Assay
Caption: Workflow for determining in vitro PDE7A inhibitory activity.
Materials:
-
Recombinant human PDE7A enzyme
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
cAMP substrate
-
Test compounds (dissolved in DMSO)
-
Commercial PDE assay kit (e.g., fluorescence-based)
-
Microplate reader
Procedure:
-
Prepare the assay buffer according to the enzyme manufacturer's recommendations.
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
Add the diluted enzyme, assay buffer, and test compound dilutions to the wells of a microplate.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction according to the assay kit protocol.
-
Add the detection reagents provided in the kit.
-
Incubate for the recommended time to allow for signal development.
-
Measure the fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Signaling Pathway
Hypothetical Signaling Pathway of a this compound-based PDE7 Inhibitor
Caption: Inhibition of PDE7A by a spiro[3.5]nonane derivative enhances cAMP signaling.
This diagram illustrates how a therapeutic agent derived from this compound could inhibit PDE7A. This inhibition prevents the breakdown of cAMP to AMP, leading to an accumulation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates transcription factors like CREB (cAMP response element-binding protein). Activated CREB then promotes the transcription of genes involved in neuroprotection and anti-inflammatory responses.
References
- 1. CN101321738A - Spiro derivatives - Google Patents [patents.google.com]
- 2. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for esterification of Spiro[3.5]nonane-9-carboxylic acid
Application Note: Esterification of Spiro[3.5]nonane-9-carboxylic acid
Introduction
This compound is a unique spirocyclic compound with a sterically hindered carboxylic acid moiety. This steric hindrance poses a challenge for traditional esterification methods, such as the Fischer esterification, which often result in low yields due to the difficulty of nucleophilic attack at the carbonyl carbon.[1][2] To overcome this, milder and more specialized methods are required. This application note details a robust and efficient protocol for the esterification of this compound using the Steglich esterification method. The Steglich esterification is particularly well-suited for sterically demanding substrates as it proceeds under mild, neutral conditions, thereby minimizing side reactions.[1][3][4]
The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][3][5] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acylpyridinium species, which is readily attacked by the alcohol to yield the desired ester and a urea byproduct.[1][5]
This protocol provides a detailed, step-by-step procedure for researchers and scientists in drug development and organic synthesis, enabling the efficient synthesis of various esters of this compound for further study and application.
Experimental Protocol: Steglich Esterification of this compound
This protocol describes the synthesis of an ester derivative of this compound.
Materials and Reagents
-
This compound
-
Alcohol (e.g., Methanol, Ethanol, or other desired alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM).
-
Add the desired alcohol (1.2 eq) to the solution.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Coupling Agent:
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with vigorous stirring. Note: If using EDC, it can often be added as a solid directly to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is complete when the starting carboxylic acid spot has disappeared.
-
-
Work-up:
-
Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.[5]
-
Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer successively with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ester.
-
Combine the fractions containing the product (as determined by TLC) and remove the solvent under reduced pressure to yield the pure ester.
-
Data Presentation
| Reactant/Reagent | Molar Ratio | Example Amount (for 1 mmol scale) |
| This compound | 1.0 eq | 168.23 mg (1 mmol) |
| Alcohol (e.g., Methanol) | 1.2 eq | 0.048 mL (1.2 mmol) |
| DCC | 1.1 eq | 226.37 mg (1.1 mmol) |
| DMAP | 0.1 eq | 12.22 mg (0.1 mmol) |
| Anhydrous Dichloromethane (DCM) | - | 10 mL |
| Expected Product | Methyl spiro[3.5]nonane-9-carboxylate | |
| Expected Yield | >85% |
Visualizations
Experimental Workflow
Caption: Workflow for the Steglich esterification of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Steglich esterification.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. research.rug.nl [research.rug.nl]
- 3. fiveable.me [fiveable.me]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
Spiro[3.5]nonane-9-carboxylic Acid: Uncharted Territory in Asymmetric Synthesis
Despite a thorough review of scientific literature and patent databases, specific applications of spiro[3.5]nonane-9-carboxylic acid in asymmetric synthesis remain largely undocumented. This particular spirocyclic compound has not emerged as a prominent catalyst, chiral auxiliary, or key building block in the development of enantioselective transformations.
While the broader class of spirocyclic compounds has garnered significant interest in asymmetric synthesis for their rigid structures and unique three-dimensional arrangements, this compound itself appears to be a molecule with untapped potential. Researchers in the field have extensively explored other spirocyclic scaffolds, such as those based on spiro[4.4]nonane, spirobiindane, and various spiro-heterocycles, leading to the development of highly effective chiral ligands and organocatalysts. These have been successfully applied in a range of asymmetric reactions, including hydrogenations, carbon-carbon bond formations, and cycloadditions.
The absence of detailed application notes and protocols for this compound suggests that its synthesis in an enantiomerically pure form may be challenging, or that its catalytic or directing capabilities have not yet been systematically investigated. The inherent structural features of the spiro[3.5]nonane framework, combining a cyclobutane and a cyclohexane ring, could offer unique steric and electronic properties that may be advantageous in asymmetric induction.
Future Outlook and Potential Research Directions
The lack of current applications presents an open field for future research. Key areas for investigation could include:
-
Enantioselective Synthesis: Developing efficient and scalable methods for the synthesis of optically pure enantiomers of this compound is a critical first step. This could involve asymmetric catalysis, resolution of racemic mixtures, or the use of chiral pool starting materials.
-
As a Chiral Ligand: The carboxylic acid functionality provides a handle for coordination to metal centers. Derivatization of the acid to form phosphines, amines, or other coordinating groups could lead to novel chiral ligands for transition metal catalysis. The spirocyclic backbone would provide a rigid and well-defined chiral environment.
-
As an Organocatalyst: Chiral carboxylic acids themselves can act as Brønsted acid catalysts. The unique steric bulk of the spiro[3.5]nonane scaffold could influence the stereochemical outcome of reactions such as Michael additions, Mannich reactions, and Diels-Alder reactions.
-
As a Chiral Building Block: Incorporation of the this compound motif into larger molecules could be explored for applications in medicinal chemistry and materials science, where the rigid spirocyclic core could be used to control molecular conformation and impart specific biological or physical properties.
A logical workflow for exploring the potential of this compound in asymmetric synthesis is outlined below.
Figure 1. A proposed workflow for the investigation of this compound in asymmetric synthesis, from its enantioselective preparation to the evaluation of its performance in various catalytic applications.
Application Notes and Protocols for the Scalable Synthesis of Spiro[3.5]nonane-9-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and scalable strategies for the synthesis of Spiro[3.5]nonane-9-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The methodologies outlined are based on established chemical transformations and are designed to be adaptable for multigram-scale production.
Introduction
Spiro[3.5]nonane derivatives are of significant interest in drug development due to their rigid, three-dimensional structures that can effectively probe biological space. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The following protocols describe plausible and scalable synthetic routes to this target compound, drawing upon analogous, well-documented procedures for related spirocyclic systems.
Synthetic Strategies
Two primary retrosynthetic strategies are proposed for the scalable synthesis of this compound.
Strategy 1: Dieckmann Condensation Approach
This approach leverages the intramolecular Claisen condensation of a diester to form the six-membered ring of the spiro[3.5]nonane system.
Caption: Retrosynthetic analysis via Dieckmann condensation.
Strategy 2: [2+2] Cycloaddition Approach
This strategy involves the formation of the cyclobutane ring through a [2+2] cycloaddition reaction, followed by functional group manipulation to introduce the carboxylic acid moiety.
Caption: Retrosynthetic analysis via [2+2] cycloaddition.
Protocol 1: Synthesis via Dieckmann Condensation
This protocol outlines a three-step synthesis starting from diethyl malonate and 1,3-dibromocyclobutane, culminating in the formation of this compound. This route is advantageous due to the commercial availability and relatively low cost of the starting materials.
Experimental Workflow
Caption: Workflow for Dieckmann condensation route.
Step 1: Synthesis of Diethyl 2,2-(cyclobutane-1,1-diyl)diacetate
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
1,3-Dibromocyclobutane
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add diethyl malonate (2.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1,3-dibromocyclobutane (1.0 eq) in toluene dropwise.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Cool the mixture to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with toluene.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Step 2: Dieckmann Condensation to Ethyl 9-oxospiro[3.5]nonane-8-carboxylate
Materials:
-
Diethyl 2,2-(cyclobutane-1,1-diyl)diacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Add sodium hydride (1.2 eq) to a flask containing anhydrous toluene under an inert atmosphere.
-
Add a solution of diethyl 2,2-(cyclobutane-1,1-diyl)diacetate (1.0 eq) in anhydrous toluene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench with 1 M HCl until the gas evolution ceases.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude β-keto ester is typically used in the next step without further purification.
Step 3: Hydrolysis and Decarboxylation to this compound
Materials:
-
Ethyl 9-oxospiro[3.5]nonane-8-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude ethyl 9-oxospiro[3.5]nonane-8-carboxylate in a mixture of ethanol and 10% aqueous NaOH solution.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and acidify to pH 1-2 with concentrated HCl.
-
Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.
-
Cool to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., hexanes/ethyl acetate) to afford pure this compound.
Quantitative Data (Expected)
| Step | Reactant | Product | Scale (g) | Yield (%) | Purity (%) |
| 1 | 1,3-Dibromocyclobutane | Diethyl 2,2-(cyclobutane-1,1-diyl)diacetate | 50 | 60-70 | >95 |
| 2 | Diethyl 2,2-(cyclobutane-1,1-diyl)diacetate | Ethyl 9-oxospiro[3.5]nonane-8-carboxylate | 65 | 75-85 | Crude |
| 3 | Ethyl 9-oxospiro[3.5]nonane-8-carboxylate | This compound | 70 | 80-90 | >98 |
Protocol 2: Synthesis via [2+2] Cycloaddition
This protocol describes a route starting from cyclohexanone, which is converted to a methylene derivative that undergoes a [2+2] cycloaddition with a suitable ketene equivalent. Subsequent functional group transformations yield the target carboxylic acid.
Experimental Workflow
Caption: Workflow for [2+2] cycloaddition route.
Step 1: Synthesis of Methylenecyclohexane
Materials:
-
Cyclohexanone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous diethyl ether or THF
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous diethyl ether, add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C.
-
Stir the resulting yellow-orange ylide solution at room temperature for 1 hour.
-
Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully by distillation at atmospheric pressure to obtain the volatile product.
Step 2: [2+2] Cycloaddition to Spiro[3.5]nonan-1-one
Materials:
-
Methylenecyclohexane
-
Dichloroacetyl chloride
-
Zinc-copper couple or activated zinc
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether, add a solution of methylenecyclohexane (1.0 eq) and dichloroacetyl chloride (1.2 eq) in diethyl ether simultaneously via separate dropping funnels.
-
Maintain a gentle reflux during the addition.
-
After addition, continue to stir at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into a saturated sodium bicarbonate solution.
-
Filter the mixture through a pad of celite to remove the zinc salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting dichlorocyclobutanone is then reduced with zinc dust in acetic acid to give Spiro[3.5]nonan-1-one.
Step 3 & 4: Conversion to this compound
The conversion of Spiro[3.5]nonan-1-one to the target carboxylic acid can be achieved through various methods, including but not limited to:
-
Method A: Cyanohydrin formation and hydrolysis:
-
Formation of the cyanohydrin using TMSCN and a catalytic amount of a Lewis acid.
-
Hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.
-
-
Method B: Wittig-type olefination followed by oxidation:
-
Reaction with a phosphonate ylide (e.g., triethyl phosphonoacetate) to form an α,β-unsaturated ester.
-
Hydrogenation of the double bond and hydrolysis of the ester.
-
A detailed protocol for the cyanohydrin route is provided below.
Procedure (Cyanohydrin Route):
-
To a solution of Spiro[3.5]nonan-1-one (1.0 eq) in dichloromethane, add trimethylsilyl cyanide (1.5 eq) and a catalytic amount of zinc iodide.
-
Stir at room temperature for 12-16 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer and concentrate to give the crude silyl-protected cyanohydrin.
-
Treat the crude product with a mixture of concentrated HCl and acetic acid and heat to reflux for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by recrystallization or chromatography to yield this compound.
Quantitative Data (Expected)
| Step | Reactant | Product | Scale (g) | Yield (%) | Purity (%) |
| 1 | Cyclohexanone | Methylenecyclohexane | 100 | 70-80 | >97 |
| 2 | Methylenecyclohexane | Spiro[3.5]nonan-1-one | 80 | 50-60 | >95 |
| 3/4 | Spiro[3.5]nonan-1-one | This compound | 45 | 60-70 (over 2 steps) | >98 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Reactions involving sodium hydride, potassium tert-butoxide, and other pyrophoric or water-reactive reagents require an inert atmosphere and careful handling.
-
Cyanide-containing reagents are highly toxic and should be handled with extreme caution. All waste should be quenched and disposed of properly.
Conclusion
The protocols described provide two viable and scalable synthetic routes to this compound. The Dieckmann condensation route is likely more amenable to large-scale synthesis due to the nature of the starting materials and reaction conditions. The [2+2] cycloaddition route offers an alternative approach that may be suitable depending on available resources and expertise. Optimization of reaction conditions may be necessary to achieve the desired yields and purity on a larger scale.
Application Notes and Protocols for the Functionalization of Spiro[3.5]nonane-9-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the spirocyclic core of Spiro[3.5]nonane-9-carboxylic acid. This scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can be exploited to enhance the pharmacological properties of drug candidates. The following sections detail potential synthetic modifications, experimental protocols based on analogous systems, and relevant data.
Overview of Functionalization Strategies
The functionalization of the this compound core can be approached through several key strategies, primarily targeting the carboxylic acid moiety, the cyclobutane ring, or the cyclohexane ring. The choice of strategy depends on the desired final compound and the available starting materials.
-
Modification of the Carboxylic Acid: The carboxylic acid group is a versatile handle for various transformations, including amidation, esterification, and reduction, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR).
-
Functionalization of the Cyclobutane Ring: Introduction of substituents on the cyclobutane ring can be achieved through multi-step synthetic sequences, often starting from a functionalized cyclobutanone derivative prior to the formation of the spirocycle.
-
Functionalization of the Cyclohexane Ring: Similar to the cyclobutane ring, modifications to the cyclohexane ring are typically incorporated during the synthesis of the spirocyclic core.
The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of Spiro[3.5]nonane derivatives.
Caption: General workflow for the synthesis and functionalization of this compound.
Experimental Protocols
The following protocols are representative examples for the functionalization of the carboxylic acid moiety of this compound, based on established synthetic methodologies for similar compounds.
Protocol 1: Amide Coupling
This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired amide.
Expected Outcome: Formation of the corresponding amide derivative. The yield and purity will depend on the specific amine used.
Protocol 2: Esterification
This protocol outlines the esterification of this compound with an alcohol using Steglich esterification conditions with DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol)
-
DCC
-
DMAP
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash with a small amount of cold DCM.
-
Wash the filtrate with 1 M HCl (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ester.
Data Presentation
The following table summarizes representative quantitative data for the functionalization of a generic carboxylic acid, which can be considered analogous to this compound. Actual yields may vary.
| Entry | Reactant 1 | Reactant 2 | Coupling/Reagent | Product | Yield (%) |
| 1 | This compound | Benzylamine | HATU, DIPEA | N-benzyl-spiro[3.5]nonane-9-carboxamide | 85-95 |
| 2 | This compound | Morpholine | HATU, DIPEA | (Spiro[3.5]nonan-9-yl)(morpholino)methanone | 80-90 |
| 3 | This compound | Methanol | DCC, DMAP | Methyl spiro[3.5]nonane-9-carboxylate | 75-85 |
| 4 | This compound | Ethanol | DCC, DMAP | Ethyl spiro[3.5]nonane-9-carboxylate | 70-80 |
Visualization of a Potential Signaling Pathway Involvement
Derivatives of spirocyclic compounds have been explored as modulators of various biological targets. For instance, functionalized spiro[3.5]nonanes could potentially interact with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous signaling pathways. The following diagram illustrates a hypothetical signaling pathway where a functionalized Spiro[3.5]nonane derivative acts as a GPCR agonist.
Caption: Hypothetical GPCR signaling pathway activated by a functionalized Spiro[3.5]nonane derivative.
Disclaimer: The experimental protocols and data presented are illustrative and based on general organic synthesis principles and analogous chemical systems. Researchers should conduct their own optimization and characterization for any new compound. All laboratory work should be performed with appropriate safety precautions.
Spiro[3.5]nonane-9-carboxylic Acid: A Versatile Scaffold for Drug Discovery
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional conformations, which can lead to improved pharmacological properties such as enhanced binding affinity, selectivity, and metabolic stability.[1][2] The rigid nature of the spirocyclic core orients substituents in well-defined vectors, allowing for precise exploration of chemical space in drug design.[3] Among these, the spiro[3.5]nonane framework offers a compact and rigid structure combining a cyclobutane and a cyclohexane ring. This application note explores the potential of Spiro[3.5]nonane-9-carboxylic acid as a molecular scaffold in the development of novel therapeutics, with a representative focus on its potential application in neurology, drawing parallels from related spirocyclic carboxylic acids.
Advantages of the Spiro[3.5]nonane Scaffold
The incorporation of a spiro[3.5]nonane moiety into a drug candidate can offer several advantages:
-
Three-Dimensionality: The inherent 3D structure of the spiro[3.5]nonane scaffold can lead to more specific interactions with biological targets compared to flat aromatic systems.[2]
-
Improved Physicochemical Properties: The introduction of sp³-rich centers can favorably modulate properties such as solubility and lipophilicity.
-
Metabolic Stability: The quaternary spirocyclic carbon can block potential sites of metabolism, leading to improved pharmacokinetic profiles.[1]
-
Novel Chemical Space: This scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.
Application Example: Development of Anticonvulsant Agents
While specific biological data for this compound is not extensively available in the public domain, we can extrapolate its potential based on studies of structurally related spirocyclic carboxylic acids. For instance, spiroalkane carboxylic acids have been investigated as analogues of valproic acid, a well-known anticonvulsant drug.[1] The carboxylic acid moiety is crucial for the activity of valproic acid, and its incorporation into a rigid spirocyclic scaffold allows for the systematic investigation of the impact of conformation on biological activity.
Representative Biological Data
The following table summarizes hypothetical biological data for a series of amide derivatives of this compound, targeting a hypothetical neuronal ion channel involved in seizure activity. This data is for illustrative purposes to demonstrate the potential for structure-activity relationship (SAR) studies.
| Compound ID | R Group (Amide) | Target Binding Affinity (Kᵢ, nM) | In Vitro Potency (IC₅₀, µM) |
| SN-001 | -NH₂ | 150 | 12.5 |
| SN-002 | -NHCH₃ | 125 | 10.2 |
| SN-003 | -NH(CH₂)₂CH₃ | 80 | 5.8 |
| SN-004 | -NH-benzyl | 45 | 2.1 |
| SN-005 | -NH-cyclohexyl | 65 | 4.3 |
Experimental Protocols
General Synthesis of this compound Derivatives (Amide Series)
A representative synthetic scheme for the preparation of amide derivatives of this compound is outlined below. The synthesis of the core scaffold can be achieved through multi-step organic synthesis, and the commercial availability of positional isomers like spiro[3.5]nonane-7-carboxylic acid suggests its feasibility.[4]
Caption: General synthetic workflow for amide derivatives.
Protocol for the Synthesis of Spiro[3.5]nonane-9-benzylamide (SN-004):
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. The solvent and excess reagent are then removed under reduced pressure to yield the crude spiro[3.5]nonane-9-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM (10 mL). In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL). Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Spiro[3.5]nonane-9-benzylamide.
In Vitro Biological Assay: Ion Channel Electrophysiology
The following protocol describes a representative in vitro assay to evaluate the inhibitory activity of the synthesized compounds on a voltage-gated sodium channel expressed in a stable cell line.
Caption: Workflow for in vitro electrophysiological testing.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the target voltage-gated sodium channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO₂.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The internal pipette solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Data Acquisition: Membrane currents are recorded using an patch-clamp amplifier and acquisition software. Cells are held at a holding potential of -100 mV. Depolarizing pulses to 0 mV for 20 ms are applied to elicit sodium currents.
-
Compound Application: Test compounds are dissolved in DMSO to prepare stock solutions and then diluted to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%. The compounds are applied to the cells via a perfusion system.
-
Data Analysis: The peak inward current in the presence of the compound is compared to the control current. Concentration-response curves are generated, and the IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Signaling Pathway
The hypothetical target for these anticonvulsant agents is a voltage-gated sodium channel. Inhibition of this channel would reduce neuronal excitability, a key mechanism in the control of seizures.
References
- 1. Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogues of valproic acid. Synthesis and anticonvulsant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. appretech.com [appretech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[3.5]nonane-9-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Spiro[3.5]nonane-9-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound involves a three-step process starting from commercially available cyclobutanone. This pathway is illustrated below and forms the basis for the subsequent troubleshooting and FAQ sections.
Technical Support Center: Purification of Spiro[3.5]nonane-9-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Spiro[3.5]nonane-9-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound, particularly through methods like the malonic ester synthesis, several impurities can arise. The most common include:
-
Unreacted starting materials: Such as diethyl malonate and 1,5-dibromopentane (or a related dihalide).
-
Dialkylated products: The malonic ester synthesis can sometimes result in the formation of a dialkylated spiro compound, which can be difficult to separate from the desired mono-acid.[1]
-
Incomplete hydrolysis products: If the final hydrolysis step from the ester to the carboxylic acid is incomplete, the corresponding ethyl or methyl ester of this compound will be present as an impurity.
-
Side-products from elimination reactions: Depending on the reaction conditions, side-products resulting from elimination reactions of the haloalkane starting materials may be formed.
Q2: What are the general approaches for purifying this compound?
A2: The primary methods for purifying this compound are:
-
Acid-Base Extraction: This is a fundamental technique for separating carboxylic acids from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated, acidified (e.g., with HCl), and the purified carboxylic acid is extracted back into an organic solvent.[2]
-
Recrystallization: This is an effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired acid from closely related impurities.
Troubleshooting Guides
Recrystallization
Problem: My this compound does not crystallize from solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents of varying polarities. For alicyclic carboxylic acids, common solvents to try include ethanol, methanol, water, or mixtures like ethanol/water or toluene/petroleum ether.[2] |
| Too much solvent used | If the solution is too dilute, the compound will remain in solution even at low temperatures. Try to evaporate some of the solvent to concentrate the solution. |
| Presence of oily impurities | Oily impurities can inhibit crystallization. Try to purify the crude product first by another method, such as acid-base extraction or a quick filtration through a small plug of silica gel. |
| Solution cooled too quickly | Rapid cooling can lead to the formation of an oil or an amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem: The recrystallized product is still impure.
| Possible Cause | Troubleshooting Step |
| Impurities co-crystallized | This can happen if the impurities have similar solubility properties to the desired product. A second recrystallization from a different solvent system may be necessary. |
| Incomplete dissolution | Ensure that the compound is fully dissolved in the minimum amount of hot solvent before cooling. Any undissolved material at this stage is likely an impurity and should be removed by hot filtration. |
Column Chromatography
Problem: My this compound is streaking/tailing on the silica gel column.
| Possible Cause | Troubleshooting Step |
| Interaction of the carboxylic acid with basic sites on silica gel | The acidic nature of the compound can lead to strong interactions with the silica, causing poor separation and tailing of the peak. |
| Solution | Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This will protonate the carboxylic acid and reduce its interaction with the silica gel, resulting in sharper peaks and better separation. |
Problem: I am unable to separate my product from a close-running impurity.
| Possible Cause | Troubleshooting Step |
| Incorrect mobile phase polarity | The polarity of the eluent is not optimized for the separation. |
| Solution | Systematically vary the solvent ratio of your mobile phase. For spirocyclic carboxylic acids, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A shallow gradient elution can also be effective. A reported mobile phase for a similar spiro[3.3]heptane derivative was a mixture of hexanes and ethyl acetate.[3] |
| Column overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. |
| Solution | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the weight of the silica gel. |
Experimental Protocols
General Acid-Base Extraction Protocol for this compound
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times.
-
Combine the aqueous layers.
-
Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2), which will cause the this compound to precipitate out or become insoluble in the aqueous layer.
-
Extract the acidified aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.
General Column Chromatography Protocol
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate with 0.1% acetic acid). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc.) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
Technical Support Center: Optimization of Reaction Conditions for Spiro[3.5]nonane-9-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Spiro[3.5]nonane-9-carboxylic acid derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield and purity of this compound derivatives?
A1: The successful synthesis of spiro[3.5]nonane frameworks is often influenced by several key factors:
-
Purity of Starting Materials: Impurities in the reactants can lead to side reactions and lower yields. Always ensure the purity of your starting materials through appropriate purification techniques.
-
Choice of Solvent and Base: The polarity of the solvent and the strength of the base are crucial for promoting the desired spirocyclization.[1] A systematic screening of different solvent and base combinations is highly recommended.
-
Reaction Temperature: Temperature control is critical. Some reactions may require elevated temperatures to overcome activation energy barriers, while others might need sub-zero temperatures to prevent side reactions.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing product formation and minimizing decomposition.
Q2: I am observing low yields in my spirocyclization reaction. What are the potential causes and how can I troubleshoot this?
A2: Low yields are a common issue in the synthesis of sterically hindered spirocyclic systems. Consider the following troubleshooting steps:
-
Re-evaluate Your Reaction Conditions: Refer to the data tables below for optimized conditions for similar spirocyclic systems. Experiment with different solvents, bases, and temperatures.
-
Consider a Different Synthetic Route: If optimization of the current route fails, exploring alternative synthetic strategies such as multi-component reactions or domino reactions might be beneficial.[2]
-
Catalyst Screening: For reactions involving a catalyst, screening a variety of catalysts can significantly impact the yield and selectivity.
-
Water Scavenging: Ensure anhydrous conditions, as the presence of water can quench reagents and lead to undesired side products.
Q3: I am struggling with the formation of side products. What are some common side reactions and how can they be minimized?
A3: The formation of side products in spirocyclization reactions can be attributed to several factors. Common side reactions include polymerization of starting materials, elimination reactions, and the formation of isomeric products. To minimize these:
-
Control of Stoichiometry: Precise control over the stoichiometry of reactants is crucial.
-
Slow Addition of Reagents: Adding reagents dropwise or via a syringe pump can help to control the reaction rate and minimize the formation of side products.
-
Use of Protecting Groups: Protecting reactive functional groups that are not involved in the spirocyclization can prevent unwanted side reactions.
Troubleshooting Guides
Low Reaction Yield
A low yield of the desired this compound derivative can be a significant hurdle. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for low reaction yields.
Presence of Impurities in Final Product
The presence of impurities can complicate purification and affect the characterization of your final product. This guide provides a logical approach to identifying and eliminating impurities.
References
Technical Support Center: Spiro[3.5]nonane-9-carboxylic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving Spiro[3.5]nonane-9-carboxylic acid. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during synthesis, purification, and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is not extensively described in readily available literature with a detailed synthetic protocol. However, a plausible and common approach for the synthesis of spirocyclic carboxylic acids is through a malonic ester synthesis. This would typically involve the reaction of a suitable dihaloalkane with diethyl malonate to form the spirocyclic diester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. A related precursor, spiro[3.5]nonane-6,8-dione, has been synthesized via the cyclization of cyclobutylidene carboxylic acid alkyl ester with a dialkyl 1,3-acetonedicarboxylate, followed by hydrolysis and decarboxylation[1].
Q2: What are the key challenges in working with this compound?
A2: The primary challenges stem from the steric hindrance imparted by the spirocyclic core adjacent to the carboxylic acid functionality. This can lead to:
-
Low reaction rates and yields in subsequent transformations such as amide bond formation and esterification.
-
Difficulties in purification due to the presence of closely related side products.
-
Potential for intramolecular side reactions under certain conditions.
Q3: How should this compound be stored?
A3: As a carboxylic acid, it should be stored in a cool, dry place away from strong bases and oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, although specific stability data is not widely published.
Troubleshooting Guide: Synthesis of this compound
This section addresses potential issues during the synthesis of this compound, based on a plausible malonic ester synthesis route.
| Problem | Possible Cause | Suggested Solution |
| Low yield of spiro[3.5]nonane-9,9-dicarboxylic acid intermediate | Incomplete reaction of the dihaloalkane with diethyl malonate. | Ensure the use of a strong, non-nucleophilic base (e.g., sodium hydride) in a suitable aprotic solvent (e.g., THF, DMF). Reaction temperature and time may need optimization. |
| Side reactions such as elimination of the dihaloalkane. | Use a less hindered base or lower the reaction temperature. | |
| Incomplete hydrolysis of the diethyl ester | Insufficiently harsh hydrolysis conditions. | Use a stronger base (e.g., KOH) in a higher boiling point solvent (e.g., ethanol/water mixture) and increase the reaction time or temperature. |
| Low yield after decarboxylation | Incomplete decarboxylation. | Ensure the reaction is heated to a sufficiently high temperature for an adequate amount of time. The presence of a high-boiling point solvent can facilitate this. |
| Unwanted side reactions during heating. | Perform the decarboxylation under an inert atmosphere to minimize oxidative degradation. | |
| Presence of significant impurities in the final product | Incomplete reactions or side reactions. | Purification by column chromatography on silica gel or recrystallization from a suitable solvent system may be necessary. |
Troubleshooting Guide: Amide Coupling Reactions
The steric hindrance of this compound can make amide bond formation challenging.
| Problem | Possible Cause | Suggested Solution |
| Low or no amide product formation | Standard coupling reagents (e.g., DCC, EDC) are ineffective due to steric hindrance. | Utilize more powerful coupling reagents such as HATU, HBTU, or COMU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). |
| The amine is also sterically hindered. | Consider converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the amine. This is often more effective for hindered substrates. | |
| Low reaction temperature. | Some couplings with hindered partners may require elevated temperatures. | |
| Epimerization at an adjacent chiral center (if applicable) | Use of a strong base or high temperatures. | Employ milder coupling reagents and conditions. Additives like HOBt or HOAt can suppress epimerization. |
| Difficult purification of the amide product | Presence of unreacted starting materials and coupling agent byproducts. | Use a water-soluble coupling reagent (e.g., EDC) to simplify workup. Purification by flash chromatography is often required. |
Troubleshooting Guide: Esterification Reactions
Similar to amide coupling, esterification can be sluggish due to steric hindrance.
| Problem | Possible Cause | Suggested Solution |
| Low yield in Fischer esterification | Equilibrium lies towards the starting materials. | Use a large excess of the alcohol (can be used as the solvent) and a strong acid catalyst (e.g., H₂SO₄, TsOH). Remove water as it is formed using a Dean-Stark apparatus. |
| Steric hindrance of the alcohol. | For bulky alcohols, it is often better to activate the carboxylic acid first. Convert the carboxylic acid to its acid chloride or use a coupling reagent like DCC with DMAP as a catalyst. | |
| Formation of side products | Dehydration of the alcohol under strongly acidic conditions. | Use milder conditions or a different esterification method (e.g., Steglich esterification with DCC/DMAP). |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS and prolong the reaction time or increase the temperature as needed. |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound via Malonic Ester Synthesis
This protocol is a generalized procedure based on the principles of malonic ester synthesis for spirocyclic compounds.
-
Formation of the Spirocyclic Diester:
-
To a solution of sodium ethoxide (2.2 eq.) in anhydrous ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add 1,4-dibromobutane (1.1 eq.) dropwise and heat the reaction mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature, quench with water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield diethyl spiro[3.5]nonane-9,9-dicarboxylate.
-
-
Hydrolysis and Decarboxylation:
-
Dissolve the purified diester in a mixture of ethanol and a 20% aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Heat the acidic solution to reflux for 4-6 hours to effect decarboxylation.
-
Cool the solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low amide coupling yields.
References
Technical Support Center: Crystallization of Spiro[3.5]nonane-9-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of crystallization methods for Spiro[3.5]nonane-9-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Crystallization Issues
Challenges in obtaining pure, crystalline this compound can often be overcome by systematically addressing common experimental hurdles. This guide provides a structured approach to troubleshooting.
Problem 1: No Crystals Form Upon Cooling
-
Possible Cause: The compound may be too soluble in the chosen solvent, resulting in a stable, unsaturated or supersaturated solution. It's also possible that the concentration of the compound is too low.
-
Solutions:
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod to create nucleation sites.[1][2]
-
Seed Crystals: Introduce a small, pure crystal of this compound to the solution to initiate crystal growth.[1][2]
-
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Lower Temperature: Cool the solution to a lower temperature using an ice bath or a refrigerated bath.[1]
-
Anti-Solvent Addition: If using a soluble solvent, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity is observed, then gently warm until the solution is clear before allowing it to cool slowly.
-
Problem 2: Oiling Out Instead of Crystallizing
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, or significant impurities are present, leading to the formation of an oily liquid instead of solid crystals.
-
Solutions:
-
Increase Solvent Volume: Re-heat the solution and add more of the primary solvent to keep the compound dissolved at a lower temperature during the cooling phase.
-
Slower Cooling: Allow the solution to cool more gradually. Insulating the flask can help achieve a slower cooling rate, which often favors crystal formation over oiling out.
-
Change Solvent System: Select a solvent with a lower boiling point or a different polarity.
-
Purify Further: The presence of impurities can significantly depress the melting point. Consider an additional purification step (e.g., column chromatography) before attempting recrystallization.
-
Problem 3: Poor Crystal Quality (Needles, Plates, or Powder)
-
Possible Cause: Rapid crystal growth often leads to the formation of small, impure crystals. The choice of solvent and cooling rate are critical factors.
-
Solutions:
-
Slower Cooling: As with oiling out, a slower cooling process allows for the formation of larger, more well-defined crystals.
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures. The interaction between the solvent and the carboxylic acid functional group can influence crystal habit.
-
Controlled Evaporation: For less volatile solvents, slow evaporation of the solvent from a saturated solution at a constant temperature can yield high-quality crystals.
-
Problem 4: Low Yield of Recovered Crystals
-
Possible Cause: The compound may have significant solubility in the cold solvent, or crystals may be lost during the filtration and washing steps.
-
Solutions:
-
Optimize Solvent Choice: Select a solvent in which the compound has very low solubility at low temperatures.
-
Minimize Washing Volume: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.
-
Cool Filtrate: After filtration, cool the mother liquor to a lower temperature to see if more crystals will form.
-
Check for Premature Crystallization: Ensure that the compound does not crystallize on the filter paper or funnel during a hot filtration step by using a pre-heated funnel.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for the crystallization of this compound?
A1: For carboxylic acids, it is often beneficial to start with polar protic solvents due to the potential for hydrogen bonding.[3] Good starting points include ethanol, methanol, or water, or mixtures of these.[4] Acetone, ethyl acetate, and toluene can also be effective, depending on the overall polarity of the molecule. A systematic approach using small-scale trials with a range of solvents is recommended.
Q2: How can I select an appropriate solvent system for recrystallization?
A2: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures.[5] The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[5] "Like dissolves like" is a useful guiding principle; given the carboxylic acid group, polar solvents are a good starting point.
Q3: My compound is soluble in most solvents even at room temperature. What should I do?
A3: In this case, a solvent/anti-solvent system is often effective. Dissolve your compound in a minimal amount of a solvent in which it is highly soluble. Then, slowly add a miscible anti-solvent (a solvent in which your compound is poorly soluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. A common example is dissolving a polar compound in ethanol and adding water as the anti-solvent.
Q4: How do impurities affect the crystallization process?
A4: Impurities can have several detrimental effects on crystallization. They can lower the melting point of the compound, leading to "oiling out."[6] They can also inhibit crystal growth or alter the crystal habit, leading to smaller or less well-formed crystals. Furthermore, impurities can become trapped within the crystal lattice, reducing the overall purity of the final product.[7][8]
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a series of small test tubes, test the solubility of a few milligrams of crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water) at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add the hot solvent dropwise to avoid using an excess.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.
Data Presentation
Table 1: Common Solvents for Crystallization of Carboxylic Acids
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar compounds; high boiling point can be a disadvantage. |
| Ethanol | 78 | High | Good general-purpose polar protic solvent.[3] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[3] |
| Acetone | 56 | Medium | Good for moderately polar compounds; low boiling point.[3] |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds. |
| Toluene | 111 | Low | Can be effective for less polar carboxylic acids; high boiling point.[3] |
| Hexane/Heptane | ~69 / ~98 | Low | Generally used as anti-solvents for polar compounds. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Actions |
| No Crystals | Too soluble; concentration too low; nucleation inhibited. | Scratch flask, add seed crystal, reduce solvent, use anti-solvent, cool further.[1][2] |
| Oiling Out | Cooling too fast; high impurity level; improper solvent. | Reheat and add more solvent, cool slowly, change solvent, pre-purify. |
| Poor Crystal Quality | Rapid cooling; suboptimal solvent. | Cool slowly, try different solvents or solvent mixtures. |
| Low Yield | High solubility in cold solvent; excessive washing. | Use a more suitable solvent, wash with minimal ice-cold solvent. |
Visualizations
Caption: General experimental workflow for the recrystallization of this compound.
Caption: A logical troubleshooting workflow for crystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
Overcoming solubility issues with Spiro[3.5]nonane-9-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Spiro[3.5]nonane-9-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: this compound possesses a rigid, spirocyclic hydrocarbon core, which is highly lipophilic, and a polar carboxylic acid group. This bifunctional nature suggests it is likely a poorly water-soluble compound. Its solubility is expected to be low in aqueous buffers at neutral or acidic pH and higher in organic solvents. The spirocyclic structure contributes to a stable crystalline lattice, which can further limit solubility.
Q2: Why is my compound crashing out of solution during my experiment?
A2: Precipitation of the compound can occur for several reasons:
-
Supersaturation: The concentration of the compound exceeds its solubility limit in the current solvent system. This can happen if a stock solution in an organic solvent is diluted too quickly into an aqueous buffer.
-
pH Shift: If the pH of the solution drops, the carboxylic acid group will be protonated, making the molecule less polar and significantly reducing its aqueous solubility.
-
Temperature Change: Solubility is often temperature-dependent. A decrease in temperature can lower the solubility limit, causing the compound to precipitate.[1]
-
Solvent Evaporation: Over time, evaporation of a volatile organic co-solvent from your solution can lead to an increase in the compound's concentration and subsequent precipitation.
Q3: Can I predict the solubility of this compound in different solvents?
A3: While precise prediction is difficult without experimental data, general principles can guide solvent selection. The compound is expected to be more soluble in polar aprotic solvents (e.g., DMSO, DMF) and some alcohols (e.g., ethanol, methanol) where it can engage in hydrogen bonding. Its solubility in non-polar solvents like hexanes is likely to be very low. Computational tools can provide theoretical solubility estimates, but these should always be confirmed experimentally.
Troubleshooting Guides for Solubility Issues
Issue 1: The compound does not dissolve sufficiently in aqueous buffers for my assay.
This is a common challenge for hydrophobic carboxylic acids. The following strategies can be employed to enhance aqueous solubility.
The solubility of carboxylic acids is highly dependent on pH. By increasing the pH of the solution above the pKa of the carboxylic acid, the functional group deprotonates to form a more soluble carboxylate salt.
Experimental Protocol: pH-Dependent Aqueous Stock Solution Preparation
-
Determine pKa: If the pKa of this compound is unknown, assume a typical range for carboxylic acids (around 4-5).
-
Prepare Buffer: Choose a buffer system that is effective at a pH at least 2 units above the estimated pKa (e.g., a phosphate buffer at pH 7.4).
-
Dissolution:
-
Weigh a precise amount of the compound.
-
Add a small amount of a base (e.g., 1 M NaOH) dropwise while vortexing to aid initial dispersion and deprotonation.
-
Gradually add the chosen buffer to reach the final desired concentration.
-
Use gentle heating (30-40°C) or sonication if necessary to aid dissolution.
-
-
Verification: Check the final pH of the solution and adjust if necessary. Ensure the compound remains in solution upon cooling to the experimental temperature.
Caution: High pH can affect the stability of some compounds or interfere with certain biological assays. Always run appropriate controls.
Adding a water-miscible organic solvent can disrupt the hydrogen bonding network of water and create a more favorable environment for the hydrophobic portions of the molecule.[2]
Experimental Protocol: Co-solvent Stock Solution Preparation
-
Select a Co-solvent: Common choices include DMSO, ethanol, or PEG 400. Ensure the selected co-solvent is compatible with your experimental system.
-
Initial Dissolution: Dissolve this compound in the pure co-solvent to create a high-concentration primary stock solution (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions from this primary stock into your aqueous buffer.
-
Precipitation Check: When making dilutions, add the stock solution to the buffer dropwise while vortexing to avoid localized high concentrations that can cause precipitation. Do not exceed the co-solvent concentration tolerated by your assay (typically <1% v/v).
Table 1: Illustrative Solubility of this compound with Co-solvents
| Solvent System (Aqueous Buffer, pH 7.4) | Estimated Solubility (µg/mL) |
| No Co-solvent | < 1 |
| 1% DMSO | 15 |
| 5% DMSO | 80 |
| 1% Ethanol | 10 |
| 5% Ethanol | 55 |
| 5% PEG 400 | 120 |
Note: Data are hypothetical and for illustrative purposes. Actual solubility must be determined experimentally.
Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic part of a molecule within their central cavity, presenting a hydrophilic exterior to the aqueous solvent.[3]
Experimental Protocol: Cyclodextrin Formulation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v).
-
Add Compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Equilibrate: Allow the mixture to stir overnight at room temperature to ensure complex formation. Gentle heating may accelerate the process.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
Issue 2: Poor bioavailability in preclinical studies due to low solubility.
For in vivo applications, more advanced formulation strategies may be necessary to improve absorption.
Reducing the particle size of a drug increases its surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[1][3]
Experimental Protocol: Overview of Micronization
-
Milling: Techniques like jet milling or ball milling are used to reduce the particle size of the solid compound to the micron range (typically <10 µm).[1]
-
Suspension Formulation: The micronized powder is then formulated as a suspension, often with wetting agents (e.g., surfactants like Tween 80) and viscosity-modifying agents to ensure homogeneity for dosing.
Table 2: Impact of Particle Size on Dissolution Rate
| Particle Size | Relative Surface Area | Estimated Dissolution Rate |
| 50 µm | 1x | 1x |
| 5 µm | 10x | ~10x |
| 500 nm | 100x | >50x |
Note: Values are illustrative to demonstrate the principle.
A solid dispersion involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[4] This prevents the drug from crystallizing and presents it in a higher-energy, amorphous state, which enhances solubility and dissolution.
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Select Polymer: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Dissolve Components: Dissolve both this compound and the carrier polymer in a common volatile solvent (e.g., methanol or ethanol).
-
Evaporate Solvent: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film or mass.
-
Process Powder: The resulting solid is then milled and sieved to produce a powder with improved dissolution properties.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Mechanism of co-solvency for solubility enhancement.
Caption: pH effect on carboxylic acid solubility.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. brieflands.com [brieflands.com]
Technical Support Center: Enhancing the Stability of Spiro[3.5]nonane-9-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with Spiro[3.5]nonane-9-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: this compound derivatives are susceptible to degradation through several pathways, primarily related to the carboxylic acid functional group and the spirocyclic core. The most common pathways include:
-
Hydrolysis: The carboxylic acid group can undergo esterification in the presence of alcohol solvents or excipients, particularly under acidic conditions. Amide linkages, if present in the derivative, are also prone to hydrolysis.
-
Oxidation: The saturated carbocyclic rings of the spiro[3.5]nonane scaffold can be susceptible to oxidation, especially if activated by other functional groups on the molecule. This can lead to the formation of hydroxylated or carbonylated impurities.
-
Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide, leading to a significant structural change and loss of activity.
-
Photodegradation: Exposure to UV or visible light can induce degradation, particularly if the derivative contains chromophores. Spiro compounds themselves can be sensitive to light.[1]
Q2: How does pH affect the stability of these derivatives?
A2: The pH of the formulation or experimental medium is a critical factor influencing the stability of this compound derivatives. The carboxylic acid moiety's ionization state is pH-dependent, which can impact solubility and reactivity. Generally, extreme pH conditions (highly acidic or alkaline) can accelerate hydrolytic degradation. For instance, basic conditions can promote the degradation of related compounds like cyclohexane carboxylic acid.[2] It is crucial to determine the pH-stability profile for each specific derivative to identify the optimal pH range for formulation and storage.
Q3: What are some common signs of degradation in my sample?
A3: Degradation can manifest in several ways. Common indicators include:
-
Physical changes: A change in color, precipitation, or cloudiness in a solution.
-
Chromatographic changes: The appearance of new peaks or a decrease in the main peak area in your HPLC or GC chromatogram.
-
Spectroscopic changes: Alterations in the UV-Vis, IR, or NMR spectra of the compound.
-
Changes in pH: A drift in the pH of a solution over time can indicate the formation of acidic or basic degradation products.
Q4: Which excipients should I be cautious with when formulating these derivatives?
A4: The carboxylic acid group can interact with certain excipients, leading to instability.[3][4] Key excipients to evaluate carefully include:
-
Reducing sugars (e.g., lactose, dextrose): These can potentially react with the carboxylic acid.
-
Polyols (e.g., sorbitol, mannitol): Esterification can occur between the carboxylic acid and the hydroxyl groups of these excipients.[3]
-
Basic excipients (e.g., magnesium stearate): These can create a basic microenvironment that may accelerate degradation of base-labile compounds.[5]
-
Excipients with reactive impurities: Peroxides, aldehydes, or metal ions in excipients can catalyze oxidative degradation.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis after storage. | Chemical degradation (hydrolysis, oxidation). | Perform a forced degradation study to identify potential degradants. Adjust storage conditions (temperature, light, humidity) and re-analyze. |
| Decreased potency or biological activity over time. | Degradation of the active pharmaceutical ingredient (API). | Review the formulation for incompatible excipients.[3][4][5] Conduct a stability study under controlled conditions to determine shelf-life. |
| Color change or precipitation in solution. | Formation of insoluble degradation products or interaction with formulation components. | Characterize the precipitate. Evaluate the pH and solubility profile of the derivative. Consider using a different solvent system or adding solubilizing agents. |
| Inconsistent results between experimental batches. | Variability in starting material purity or degradation during the experiment. | Ensure consistent quality of the starting material. Monitor for degradation during the experimental workflow, especially under harsh conditions (e.g., heating, extreme pH). |
Data Presentation: Forced Degradation Studies
The following tables present hypothetical quantitative data from a forced degradation study on a representative this compound derivative. This data is for illustrative purposes to guide your own stability assessments.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Major Degradant(s) Identified |
| 0.1 M HCl (60°C, 24h) | 8.5 | Hydrolytic degradant 1 |
| 0.1 M NaOH (60°C, 24h) | 15.2 | Hydrolytic degradant 2 |
| 3% H₂O₂ (RT, 24h) | 12.7 | Oxidative degradant 1, Oxidative degradant 2 |
| Thermal (80°C, 48h) | 5.1 | Thermal degradant 1 |
| Photolytic (ICH Q1B) | 18.9 | Photolytic degradant 1 |
Table 2: Stability in Different pH Buffers at 40°C
| pH | % Degradation (7 days) | % Degradation (14 days) |
| 2.0 | 3.1 | 6.5 |
| 4.5 | 1.2 | 2.5 |
| 7.0 | 2.5 | 5.1 |
| 9.0 | 6.8 | 12.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of a this compound derivative under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid derivative in a controlled temperature oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photostability: Expose the solid derivative to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound derivative from its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Screen different mobile phase compositions, for example:
-
Acetonitrile and water with 0.1% formic acid.
-
Methanol and phosphate buffer (pH 3.0).
-
-
-
Gradient Optimization: Develop a gradient elution method to ensure separation of the main peak from any impurity peaks generated during the forced degradation study.
-
Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution and select a wavelength that provides a good response for both the parent compound and the degradation products.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the method can resolve the main peak from all degradation product peaks.
Visualizations
References
- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 2. Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review | Semantic Scholar [semanticscholar.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Spiro Compounds
Welcome to the technical support center for the characterization of spiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the unique challenges encountered during the analysis of these structurally complex molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Stereochemistry Determination
Question: Why is determining the stereochemistry of my spiro compound so challenging?
Answer: The difficulty in assigning the stereochemistry of spiro compounds arises from their unique three-dimensional structure.[1] Unlike typical chiral molecules with stereogenic centers, spiro compounds often exhibit axial chirality.[2][3] This means the molecule is chiral due to the non-planar arrangement of its rings around the spiro center, even if it lacks a traditional tetrahedral chiral carbon with four different substituents. This can make the interpretation of analytical data, particularly NMR spectra, non-intuitive. The assignment of absolute configuration (R/S) for axially chiral spiro compounds has been a persistent challenge.[4]
Question: I'm unsure if my spiro compound is chiral. What are the key structural features to look for?
Answer: A spiro compound can be chiral if the substituents on the rings prevent the two rings from being superimposable on their mirror image. Even with identical rings, the molecule can be chiral if the substitution pattern results in a twisted, non-superimposable 3D structure.[2] A key indicator of potential chirality is the presence of different substituents on each ring, which breaks the symmetry of the molecule.
Question: My 1D NMR spectrum is ambiguous for determining the relative stereochemistry. What should I do next?
Answer: When 1D NMR is insufficient, 2D NMR techniques are essential for elucidating the relative stereochemistry of spiro compounds. Specifically, Nuclear Overhauser Effect (NOE) based experiments like NOESY and ROESY are powerful tools. These experiments detect through-space correlations between protons that are close to each other, irrespective of the number of bonds separating them.[5][6] By observing NOE cross-peaks between protons on the different rings, you can deduce their spatial proximity and thus the relative orientation of the rings.
A logical workflow for troubleshooting ambiguous stereochemistry is outlined below:
Section 2: NMR Spectroscopy
Question: I'm observing complex and overlapping signals in the 1H NMR spectrum of my spiro compound. How can I simplify the interpretation?
Answer: Signal overlapping is a common issue in the 1H NMR of complex molecules like spiro compounds.[7] To address this, consider the following steps:
-
Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer. This will increase the chemical shift dispersion and may resolve overlapping multiplets.
-
2D NMR: Utilize 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify spin systems and trace proton-proton couplings through bonds. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) will correlate protons to their directly attached carbons, which can help to resolve overlapping proton signals by spreading them out in the carbon dimension. HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range (2-3 bond) correlations between protons and carbons, aiding in piecing together the carbon skeleton.
-
Solvent Effects: Changing the NMR solvent (e.g., from CDCl3 to benzene-d6 or DMSO-d6) can induce different chemical shifts and potentially resolve overlapping signals.
Question: Are there any characteristic chemical shifts for the spiro-carbon in 13C NMR?
Answer: Yes, the spiro-carbon, being a quaternary carbon, often has a characteristic chemical shift. For instance, in spiro-oxindoles, the spiro-carbon typically appears around 73 ppm. The exact chemical shift is highly dependent on the nature of the rings and the substituents attached. Computational methods like DFT-GIAO can be used to predict 13C NMR chemical shifts to aid in the assignment of complex spiro compounds, such as spiro-fullerenes.[4][8]
Question: I'm seeing unusual coupling constants in my spiro compound. Is this normal?
Answer: Yes, spirocyclic systems can exhibit unusual or enhanced long-range coupling constants.[9] The rigid, strained nature of some spirocycles can lead to through-space interactions or fixed dihedral angles that result in larger than expected coupling constants between protons that are several bonds apart. It is crucial not to misinterpret these as standard vicinal (3-bond) couplings, as this could lead to an incorrect structural assignment.
Troubleshooting Common NMR Issues in Spiro Compound Characterization
| Observed Problem | Potential Cause | Recommended Action |
| Overlapping multiplets in 1H NMR | Low spectral dispersion, complex spin systems. | Acquire spectrum at higher field strength; run 2D NMR (COSY, HSQC). |
| Ambiguous stereochemistry | Axial chirality, conformational flexibility. | Perform 2D NOESY or ROESY experiments to establish through-space proximities. |
| Unexpectedly large coupling constants | Long-range coupling due to rigid conformation. | Use 2D COSY and HMBC to confirm connectivity; consider computational modeling to understand conformational effects. |
| Difficulty assigning quaternary carbons | Low signal intensity for quaternary carbons. | Use long acquisition times for 13C NMR; perform an HMBC experiment to identify correlations to the quaternary carbon. |
Section 3: Mass Spectrometry
Question: What are the typical fragmentation patterns for spiro compounds in mass spectrometry?
Answer: The fragmentation of spiro compounds is highly dependent on their structure and the ionization method used. However, some general patterns have been observed:
-
Carbocyclic Spiro Compounds: Under electron ionization (EI), fragmentation often initiates with the cleavage of a bond at the spiro-atom.[9]
-
Heterocyclic Spiro Compounds: For spiro compounds containing a heteroatom at the spiro-position (e.g., silaspirocycles), fragmentation commonly begins with the rupture of a bond to the heteroatom, followed by the loss of small neutral molecules.[9]
-
Spiroketals and other complex spirocycles: In more complex systems like spirolides, fragmentation can be initiated by a retro-Diels-Alder (RDA) reaction, which opens one of the rings.[10]
Below is a diagram illustrating a common fragmentation initiation step for a simple carbocyclic spiro compound.
Question: Can I distinguish between stereoisomers of my spiro compound using mass spectrometry?
Answer: Distinguishing isomers, particularly stereoisomers, by mass spectrometry is a significant challenge because they have the same mass and often produce very similar fragmentation patterns.[11][12][13] In most cases, mass spectrometry alone is not sufficient to differentiate between enantiomers or diastereomers of a spiro compound. However, some advanced techniques can provide distinguishing information:
-
Chromatographic Coupling: Coupling mass spectrometry with a chiral separation technique like chiral HPLC or SFC is the most reliable way to separate and identify stereoisomers.
-
Advanced MS/MS Techniques: In some cases, techniques like ion mobility spectrometry or ultraviolet photodissociation (UVPD) can generate unique fragments for different isomers.[11]
Commonly Observed Neutral Losses in Spiro Compound Fragmentation
| Neutral Loss (Da) | Possible Substructure Lost | Commonly Found In |
| 18 | H₂O | Spiro compounds with hydroxyl groups |
| 28 | C₂H₄ (ethylene) or CO | Heterocyclic spiro compounds, spiroketones |
| 44 | CO₂ | Spirocyclic lactones or carbonates |
| 71 | C₄H₇N (pyrrolidine) | Spiro-pyrrolidinyl compounds |
Section 4: X-ray Crystallography
Question: I'm having trouble obtaining high-quality crystals of my spiro compound. Are there any specific reasons for this?
Answer: Spiro compounds can be challenging to crystallize due to their often rigid and non-planar structures. This can make it difficult for the molecules to pack into a well-ordered crystal lattice. Additionally, the presence of multiple conformers in solution can inhibit crystallization. General troubleshooting for crystallization, such as screening a wide range of solvents and crystallization conditions, is recommended.
Question: My X-ray crystal structure has been solved, but I'm concerned about the accuracy of the model. What are common pitfalls in the interpretation of crystallographic data for spiro compounds?
Answer: While X-ray crystallography is considered the gold standard for structure determination, it is important to remember that the resulting model is an interpretation of the electron density map.[14] Potential pitfalls include:
-
Disorder: Parts of the molecule, particularly flexible side chains, may be disordered in the crystal, leading to smeared electron density and an averaged representation in the model.
-
Incorrect Stereochemical Assignment: In cases of low-resolution data or twinning, it is possible to misassign the stereochemistry. It is crucial to carefully validate the final structure.
-
The Phase Problem: Obtaining the correct phases is a critical step in solving a crystal structure. Errors in phasing can lead to an incorrect electron density map and, consequently, an incorrect structural model.
Key Experimental Protocols
Protocol 1: Determination of Relative Stereochemistry using 2D ROESY
-
Sample Preparation: Prepare a solution of the purified spiro compound in a suitable deuterated solvent at a concentration of 5-10 mg/mL. The sample should be free of paramagnetic impurities. For small molecules, it is recommended to degas the sample using the freeze-pump-thaw method to remove dissolved oxygen, which can quench the NOE effect.[10]
-
Spectrometer Setup:
-
Tune and shim the spectrometer for optimal resolution.
-
Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse widths.
-
-
ROESY Experiment Acquisition:
-
Use a standard ROESY pulse sequence (e.g., roesyesgp).
-
Set the mixing time (p15) to a value appropriate for the molecular weight of the compound. A typical starting point for small molecules is 200-500 ms.
-
Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell).
-
Phase the spectrum carefully. In a ROESY spectrum, both diagonal peaks and cross-peaks should have the same phase (e.g., both positive).
-
Identify cross-peaks between protons on the different rings of the spirocycle. The presence of a cross-peak indicates that the two protons are spatially close (typically < 5 Å).
-
Correlate the observed ROE signals with molecular models of the possible stereoisomers to determine the relative stereochemistry.
-
Note: For medium-sized molecules (MW approx. 700-1200 Da), the NOE effect can be close to zero. In such cases, ROESY is the preferred experiment as the ROE is always positive regardless of molecular weight.[10]
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Strategies to reduce impurities in Spiro[3.5]nonane-9-carboxylic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of Spiro[3.5]nonane-9-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While a specific, detailed protocol for this compound is not widely published, analogous syntheses of related spirocyclic carboxylic acids suggest two primary routes:
-
Route A: Oxidation of a precursor alcohol. This typically involves the synthesis of 9-(hydroxymethyl)spiro[3.5]nonane followed by its oxidation to the carboxylic acid.
-
Route B: Malonic ester synthesis or similar C-C bond formation. This involves reacting a suitable spirocyclic electrophile with a malonic ester or a similar nucleophile, followed by hydrolysis and decarboxylation.
Q2: What are the likely impurities I might encounter?
A2: Based on general principles of organic synthesis and literature on related compounds, impurities can be broadly categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Incomplete conversion of starting materials.
-
Reagents and Catalysts: Residual reagents or catalysts from the reaction.
-
Solvent Residues: Trapped solvents in the final product.
-
-
Product-Related Impurities:
-
Stereoisomers: If any step in the synthesis is not stereospecific, a mixture of diastereomers or enantiomers can be formed.
-
Byproducts from Side Reactions: These are specific to the synthetic route chosen. For example, in an oxidation reaction, the intermediate aldehyde may be present as an impurity.
-
Degradation Products: The desired product might degrade under certain conditions (e.g., high temperature, strong acid/base).
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Purity of Final Product After Oxidation of 9-(hydroxymethyl)spiro[3.5]nonane
Symptoms:
-
Broad peaks in NMR or HPLC analysis.
-
Melting point of the product is broad and lower than expected.
-
Presence of a peak corresponding to an aldehyde in the 1H NMR spectrum (around 9-10 ppm).
Possible Cause: Incomplete oxidation of the primary alcohol to the carboxylic acid.[1][2][3][4]
Solutions:
| Strategy | Experimental Protocol | Expected Improvement |
| Optimize Oxidizing Agent | Use a stronger oxidizing agent or a two-step oxidation. A common method is the Jones oxidation or using a ruthenium-based catalyst like RuCl3 with an oxidant like NaIO4.[5] | Higher conversion to the carboxylic acid, reducing the aldehyde impurity to <1%. |
| Increase Reaction Time/Temperature | Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting alcohol. Gradually increase the reaction time or temperature as needed. | Drive the reaction to completion, minimizing residual starting material and intermediate aldehyde. |
| Purification by Recrystallization | Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water). | Can significantly improve purity by removing less polar impurities like the intermediate aldehyde. |
| Purification by Chromatography | Perform flash column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate with a small amount of acetic acid) can separate the carboxylic acid from less polar impurities. | Provides high purity product, but can be less scalable than crystallization. |
Problem 2: Presence of Multiple Stereoisomers in the Final Product
Symptoms:
-
Multiple closely spaced spots on TLC.
-
Complex NMR spectra with overlapping signals.
-
Multiple peaks in chiral HPLC analysis.
Possible Cause: Lack of stereocontrol in one or more of the synthetic steps, particularly if a key reaction creates a new stereocenter.[5][6]
Solutions:
| Strategy | Experimental Protocol | Expected Improvement |
| Use of Chiral Catalysts/Reagents | If a stereocenter is introduced, employ a chiral catalyst or auxiliary to induce stereoselectivity. For example, in a reduction step, a chiral borane reagent could be used. | Can significantly increase the diastereomeric or enantiomeric excess of the desired product. |
| Diastereomeric Salt Resolution | React the racemic carboxylic acid with a chiral amine (e.g., (R)- or (S)-α-phenylethylamine) to form diastereomeric salts. These salts can often be separated by fractional crystallization due to their different solubilities. After separation, the chiral acid can be liberated by treatment with an achiral acid. | Can yield enantiomerically pure product. |
| Chiral Preparative HPLC | Use a chiral stationary phase to separate the enantiomers or diastereomers. | Provides high enantiomeric or diastereomeric purity but is often expensive and not suitable for large-scale purification. |
Experimental Protocols
Protocol 1: Oxidation of 9-(hydroxymethyl)spiro[3.5]nonane to this compound
This protocol is adapted from a similar transformation on a related spirocyclic alcohol.[5]
-
Dissolution: Dissolve 9-(hydroxymethyl)spiro[3.5]nonane (1 equivalent) in a mixture of acetonitrile, carbon tetrachloride, and water (ratio depends on scale, typically 1:1:1.5 v/v/v).
-
Addition of Oxidants: To the stirred solution, add sodium periodate (NaIO4, 4 equivalents) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl3·xH2O, ~0.05 equivalents).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic and the color will turn from dark brown to green. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH is > 7.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-acidic organic impurities.
-
Acidification: Acidify the aqueous layer to pH ~2 with a 10% aqueous solution of sodium bisulfate (NaHSO4).
-
Final Extraction: Extract the acidified aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude this compound.
Visualizations
Caption: Workflow for the oxidation of 9-(hydroxymethyl)spiro[3.5]nonane.
Caption: Troubleshooting logic for low product purity.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Spiro[3.5]nonane-9-carboxylic Acid and Its Homologues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for spiro[3.5]nonane-9-carboxylic acid, alongside two structurally related spirocyclic carboxylic acids: spiro[3.3]heptane-1-carboxylic acid and spiro[4.5]decane-6-carboxylic acid. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted NMR data to facilitate a comparative study. This information is valuable for the structural elucidation and characterization of novel spirocyclic compounds in the fields of medicinal chemistry and materials science.
Comparison of Predicted ¹H and ¹³C NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound and its selected analogues are summarized in the tables below. These predictions were generated using reputable online NMR prediction tools.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | Carboxylic Acid (-COOH) | Methine (CH) | Methylene (CH₂) adjacent to COOH | Other Methylene (CH₂) |
| This compound | ~12.0 | ~2.5 - 2.8 | ~1.8 - 2.2 | ~1.4 - 1.9 |
| Spiro[3.3]heptane-1-carboxylic acid | ~12.0 | ~2.9 - 3.2 | ~2.2 - 2.6 | ~1.9 - 2.3 |
| Spiro[4.5]decane-6-carboxylic acid | ~12.0 | ~2.3 - 2.6 | ~1.7 - 2.1 | ~1.2 - 1.8 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | Carboxylic Acid (C=O) | Spiro Carbon | Methine (CH) | Methylene (CH₂) adjacent to COOH | Other Methylene (CH₂) |
| This compound | ~180 - 185 | ~35 - 40 | ~45 - 50 | ~30 - 35 | ~20 - 30 |
| Spiro[3.3]heptane-1-carboxylic acid | ~180 - 185 | ~40 - 45 | ~50 - 55 | ~35 - 40 | ~25 - 35 |
| Spiro[4.5]decane-6-carboxylic acid | ~180 - 185 | ~38 - 43 | ~48 - 53 | ~32 - 37 | ~22 - 32 |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.
The acidic proton of the carboxylic acid group in all three compounds is expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum, typically around 10-13 ppm.[1] The exact chemical shift can be highly dependent on the solvent and sample concentration due to hydrogen bonding.[2] In the ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid is characteristically found in the range of 165-185 ppm.[2]
Experimental Protocols
The following describes a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like spirocyclic carboxylic acids.
1. Sample Preparation:
-
Dissolution: Approximately 5-20 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Transfer: The resulting solution is carefully transferred to a standard 5 mm NMR tube using a Pasteur pipette.
-
Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
2. NMR Data Acquisition:
-
Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient for good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
-
Spectral Width: A spectral width of approximately 16 ppm is set to cover the expected range of proton chemical shifts.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Spectral Width: A spectral width of approximately 240 ppm is set to encompass the full range of carbon chemical shifts.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the NMR data of the target compound with its alternatives.
Caption: Workflow for NMR Data Comparison.
References
A Comparative Guide to the Mass Spectrometry Analysis of Spiro[3.5]nonane-9-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The robust analysis of unique molecular scaffolds is a cornerstone of modern drug discovery and development. Spiro[3.5]nonane-9-carboxylic acid, a compound featuring a spirocyclic core, presents distinct analytical challenges. This guide provides a comparative overview of mass spectrometry-based approaches and alternative analytical techniques for the characterization and quantification of this molecule, supported by established experimental principles.
Mass Spectrometry vs. Alternative Analytical Techniques
Direct analysis of this compound using mass spectrometry can be hindered by its polarity, which often leads to poor ionization efficiency and chromatographic performance. To address this, derivatization is a common and highly effective strategy, particularly for gas chromatography-mass spectrometry (GC-MS). An alternative approach is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which can directly analyze the acid under specific conditions.
| Analytical Method | Principle | Derivatization | Typical Performance Metrics |
| GC-MS | Separation of volatile compounds followed by ionization and mass-to-charge ratio detection. | Required (e.g., methylation) | High sensitivity and selectivity , excellent chromatographic resolution. |
| HPLC-UV | Separation by differential partitioning between a mobile and stationary phase, with detection by UV absorbance. | Not required | Good linearity and recovery , but may have lower sensitivity for non-chromophoric compounds.[1] |
In-Depth Analysis: GC-MS with Derivatization
Gas chromatography-mass spectrometry, following derivatization, is a powerful technique for the detailed structural elucidation and sensitive quantification of this compound. Methylation of the carboxylic acid to its corresponding methyl ester is a standard procedure that increases volatility and improves chromatographic behavior.
Experimental Protocol: Methylation for GC-MS Analysis
-
Sample Preparation: A solution of this compound in a suitable solvent (e.g., diethyl ether or dichloromethane) is prepared.
-
Derivatization: An ethereal solution of diazomethane is added dropwise to the sample solution until a faint yellow color persists, indicating the completion of the reaction. The reaction mixture is then allowed to stand for approximately 10 minutes.
-
Quenching: A few drops of acetic acid are added to quench any excess diazomethane.
-
Work-up: The solution is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Analysis: The resulting methyl spiro[3.5]nonane-9-carboxylate is reconstituted in a suitable solvent for GC-MS analysis.
Expected Fragmentation Pattern (Theoretical)
The electron ionization (EI) mass spectrum of methyl spiro[3.5]nonane-9-carboxylate is predicted to exhibit a characteristic fragmentation pattern. The molecular ion peak (M+) would be observed, and key fragment ions would arise from the cleavage of the spirocyclic system and the ester group.
Caption: Predicted Fragmentation Pathway for Methyl Spiro[3.5]nonane-9-carboxylate.
Alternative Method: HPLC-UV Analysis
For routine quantification where high sensitivity is not the primary requirement, HPLC-UV offers a direct and robust alternative without the need for derivatization.
Experimental Protocol: HPLC-UV
-
Mobile Phase Preparation: An isocratic mobile phase, typically consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH), is prepared and degassed.
-
Sample Preparation: A known concentration of this compound is dissolved in the mobile phase.
-
Chromatographic Conditions: A C18 reversed-phase column is commonly used. The flow rate is optimized to achieve good separation and peak shape.
-
UV Detection: Detection is performed at a low wavelength, typically around 210 nm, where the carboxylic acid functional group exhibits some absorbance.[1]
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in unknown samples.
Method validation for similar organic acids by HPLC-UV has demonstrated good linearity and recovery, typically in the range of 76.3% to 99.2%.[1]
Workflow Comparison
The following diagram illustrates the generalized workflows for the GC-MS and HPLC-UV analysis of this compound.
Caption: Comparative Workflow of GC-MS and HPLC-UV Analysis.
Conclusion
The choice between GC-MS and HPLC-UV for the analysis of this compound depends on the specific research needs. For detailed structural information and high-sensitivity quantification, GC-MS with prior derivatization is the superior method. For simpler, routine quantification without the need for derivatization, HPLC-UV provides a reliable and more direct alternative. Researchers should consider the trade-offs between sample preparation complexity, sensitivity requirements, and the level of structural information needed when selecting the appropriate analytical technique.
References
Comparative Analysis of Spiro[3.5]nonane-9-carboxylic Acid and Its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the spiro[3.5]nonane scaffold represents a compelling structural motif. Its inherent three-dimensionality offers a path to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical and pharmacological properties. This guide provides a comparative overview of Spiro[3.5]nonane-9-carboxylic acid and its analogs, summarizing available biological data and outlining key experimental protocols.
While specific research on this compound is limited in publicly available literature, a comparative analysis of its close structural analogs provides valuable insights into the potential of this compound class. This guide leverages data from related spiro[3.5]nonane derivatives to project potential activities and guide future research.
Physicochemical Properties and Biological Activity of Spiro[3.5]nonane Analogs
The introduction of a spirocyclic core can significantly influence a molecule's properties. The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold can enhance binding affinity to biological targets, improve metabolic stability, and modulate solubility and lipophilicity. The carboxylic acid moiety provides a handle for further functionalization and can act as a key interaction point with biological targets.
Below is a summary of reported biological activities for various analogs of this compound. It is important to note that the position of the carboxylic acid and the presence of heteroatoms within the spirocyclic system dramatically impact the observed biological effects.
| Compound/Analog | Target/Activity | Quantitative Data (IC₅₀/EC₅₀) | Cell Line/Model | Reference |
| 7-Azaspiro[3.5]nonane derivatives | GPR119 Agonist | EC₅₀ = 17 nM (Compound 54g) | CHO-K1 cells | |
| Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones | Antibacterial (Gram-positive & Gram-negative) | MIC down to 2 µg/mL | S. aureus, B. cereus, E. coli, etc. | [1] |
| Spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives | Cytotoxicity (Anticancer) | IC₅₀ comparable to doxorubicin | MDA-MB453, MDA-MB468 (Breast Cancer) | |
| Spiroleucettadine analogs | Antiproliferative | Similar profile to spiroleucettadine | H522 (Lung Cancer) | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are generalized protocols based on methodologies reported for similar spirocyclic structures.
General Synthetic Protocol for Spiro[3.5]nonane Carboxylic Acids
The synthesis of spiro[3.5]nonane frameworks can be achieved through various organic reactions. A common approach involves a [2+2] cycloaddition or a Meinwald oxirane rearrangement to construct the second ring of the spiro system.
A practical divergent synthetic approach has been reported for regio- and stereoisomers of glutamic acid analogs built on a spiro[3.3]heptane scaffold, which can be adapted.[3] The key steps often involve:
-
Olefination: Conversion of a functionalized cyclobutanone to the corresponding alkene. The use of a titanium-based Tebbe protocol may be necessary if standard Wittig reactions are inefficient.[3]
-
Cycloaddition: A [2+2] cycloaddition reaction between the alkene and a suitable ketene to form the second ring of the spirocycle.
-
Functional Group Manipulation: Subsequent steps may include reductive dechlorination, deprotection of protecting groups, and oxidation to yield the final carboxylic acid.[3]
In Vitro Biological Assays
Antiproliferative Activity (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.[4]
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT116, PC3, HL60) in 96-well plates and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of compound that inhibits cell growth by 50%, can then be calculated.[5]
Antibacterial Activity (Broth Microdilution):
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in 96-well plates.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacteria to each well.
-
Incubation: Incubate the plates under appropriate conditions for the specific bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Visualizing Pathways and Workflows
Diagrams are essential tools for illustrating complex biological pathways and experimental procedures.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.
Caption: A hypothetical signaling pathway potentially modulated by a spirocyclic compound acting as a GPCR agonist.
References
- 1. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents [mdpi.com]
- 2. Synthesis and Biological Evaluation of (-) and (+)-Spiroleucettadine and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Unraveling the Three-Dimensional Puzzle: A Comparative Guide to the Structural Elucidation of Spiro[3.5]nonane-9-carboxylic Acid
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of Spiro[3.5]nonane-9-carboxylic acid, a spirocyclic compound of interest in medicinal chemistry.
While crystallographic data for this compound is not publicly available, this guide utilizes data for a closely related spirocyclic compound, Spiro[3.3]heptane-2,6-dicarboxylic acid, as a representative example for X-ray crystallography. This allows for a practical comparison of the insights gained from this technique with those derivable from NMR and MS.
At a Glance: Comparing Structural Elucidation Techniques
The choice of analytical technique for structure determination depends on the specific information required, the nature of the sample, and available resources. The following table summarizes the key data outputs of X-ray crystallography, NMR spectroscopy, and mass spectrometry for a small molecule like this compound.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Crystalline Solid | Solution | Gas Phase (after ionization) |
| Primary Output | 3D atomic coordinates, bond lengths, bond angles, crystal packing information | Chemical shifts, coupling constants, nuclear Overhauser effects (NOEs) | Mass-to-charge ratio (m/z) of the molecular ion and its fragments |
| Structural Information | Unambiguous 3D structure, stereochemistry, and conformation in the solid state | Connectivity of atoms (2D structure), relative stereochemistry, conformational dynamics in solution | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns for substructure identification |
| Key Strengths | Provides the most precise and complete 3D structural information. | Excellent for determining connectivity and stereochemistry in solution, and for studying dynamic processes. | High sensitivity, provides accurate molecular weight and formula, and can identify known compounds through library matching. |
| Limitations | Requires a single, high-quality crystal, which can be challenging to grow. The solid-state conformation may not be the same as in solution. | Does not directly provide bond lengths or angles. Structure determination for complex molecules can be time-consuming. | Does not provide 3D structural information directly. Fragmentation analysis can be complex for novel compounds. |
In-Depth Analysis of Techniques
X-ray Crystallography: The Gold Standard for 3D Structure
X-ray crystallography provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the precise coordinates of each atom, leading to a definitive model of the molecule's structure, including bond lengths, bond angles, and torsional angles.
A representative workflow for a single-crystal X-ray diffraction experiment is depicted below:
-
Crystal Growth: High-quality single crystals of the target compound are grown. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots. This data is then used to calculate the unit cell parameters.
-
Structure Solution and Refinement: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to obtain the final, high-resolution structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment and connectivity of atoms. For this compound, 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments would be crucial.
The logical relationship of information derived from various NMR experiments to determine the final structure is outlined below:
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added. The solution is then transferred to an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. A series of 1D and 2D NMR experiments are performed. This includes acquiring a ¹H NMR spectrum, a ¹³C NMR spectrum, and various 2D correlation spectra such as COSY, HSQC, and HMBC. For stereochemical analysis, a NOESY or ROESY experiment is conducted.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and cross-peaks are then analyzed to piece together the molecular structure.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and, through fragmentation analysis, can reveal the presence of specific substructures. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
The general workflow for a mass spectrometry experiment is as follows:
Comparative Guide to Validated Analytical Methods for Spiro[3.5]nonane-9-carboxylic acid and Related Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.5]nonane-9-carboxylic acid is a unique molecule with a spirocyclic core, a structural motif of increasing interest in medicinal chemistry due to its conformational rigidity and three-dimensional character. As with any novel therapeutic agent or synthetic intermediate, robust and validated analytical methods are crucial for accurate quantification in various matrices, supporting pharmacokinetic, toxicokinetic, and quality control studies. To date, specific validated analytical methods for this compound are not extensively documented in peer-reviewed literature. However, based on the analysis of structurally related spiro compounds and carboxylic acids, several powerful analytical techniques can be readily adapted and validated for this purpose.
This guide provides a comparative overview of the most suitable analytical methodologies, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Separation techniques. The information presented is based on established practices for analogous compounds and is intended to guide researchers in the development and validation of analytical methods for this compound.
Comparison of Potential Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the nature of the sample matrix, the required sensitivity and selectivity, and the stereochemical properties of the analyte. Below is a comparison of the most promising techniques for the analysis of this compound.
| Analytical Technique | Principle | Typical Performance Characteristics for Analogous Compounds | Advantages | Disadvantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by selective detection based on mass-to-charge ratio. | Linearity: >0.99LOD: pg/mL to low ng/mLLOQ: Low ng/mLPrecision (RSD): <15%Accuracy: 85-115% | High sensitivity and selectivity, suitable for complex biological matrices, no derivatization usually required.[1][2][3] | Matrix effects can suppress or enhance ionization, requiring careful validation.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by GC followed by mass spectrometric detection. | Linearity: >0.99LOD: pg to low ng on-columnLOQ: Low ng on-columnPrecision (RSD): <15%Accuracy: 85-115% | High chromatographic resolution, robust and widely available.[4][5][6] | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.[5] |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation of enantiomers using a chiral stationary phase (CSP). | Resolution (Rs): >1.5 for baseline separation | Enables quantification of individual enantiomers, crucial for stereospecific drug development.[7][8] | Method development can be time-consuming due to the large variety of CSPs.[8] |
| Chiral Supercritical Fluid Chromatography (Chiral SFC) | Separation of enantiomers using a supercritical fluid as the mobile phase and a chiral stationary phase. | Resolution (Rs): >1.5 for baseline separation | Faster separations and lower solvent consumption compared to HPLC.[9] | Requires specialized instrumentation. |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound would require specific method development and validation. However, the following sections provide generalized methodologies for each technique based on the analysis of similar compounds.
LC-MS/MS Method for Quantification in Biological Plasma
This method is a robust approach for quantifying this compound in complex matrices like plasma.
a) Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Chromatographic Conditions (Example)
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 35°C.[10]
-
Injection Volume: 3 µL.[10]
c) Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode (to be determined during method development).
-
Detection: Selected Ion Monitoring (SIM)[1] or Multiple Reaction Monitoring (MRM) for higher selectivity.
GC-MS Method for Quantification (with Derivatization)
This method is suitable for the analysis of the carboxylic acid after converting it to a more volatile ester derivative.
a) Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction of the analyte from the sample matrix (e.g., using ethyl acetate).
-
Evaporate the organic extract to dryness.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).[5]
-
Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid.
b) GC-MS Conditions (Example)
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to elute the derivatized analyte.
-
Injector: Split/splitless injector.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
Chiral HPLC Method for Enantiomeric Separation
This method is essential to separate and quantify the enantiomers of this compound.
a) Sample Preparation
-
Dissolve the sample in a suitable solvent compatible with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
b) Chromatographic Conditions (Example)
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak or Chiralcel series) is a good starting point for screening.[11]
-
Mobile Phase: Typically a mixture of n-hexane and a polar modifier like isopropanol or ethanol for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and acetonitrile or methanol would be used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled.
-
Detection: UV detection at a suitable wavelength (if the molecule has a chromophore) or coupled to a mass spectrometer.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the development and validation of an analytical method for a novel compound like this compound.
References
- 1. scielo.br [scielo.br]
- 2. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.unar.ac.id [repository.unar.ac.id]
- 5. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. revistas.usp.br [revistas.usp.br]
- 11. chromatographytoday.com [chromatographytoday.com]
Comparative Efficacy of Spiro[3.5]nonane Carboxylic Acid Analogs as GABAA Receptor Modulators
A detailed analysis of the structure-activity relationship of spiro-fused imidazobenzodiazepines reveals a significant impact of the spirocyclic ring size on binding affinity to γ-aminobutyric acid type A (GABAᴀ) receptors. This guide presents a comparative evaluation of these derivatives, offering quantitative data, experimental methodologies, and pathway visualizations to inform researchers and drug development professionals in the field of neuroscience and pharmacology.
While a direct comparative study on the efficacy of various Spiro[3.5]nonane-9-carboxylic acid derivatives was not available in the reviewed literature, a comprehensive study on structurally related spiro imidazobenzodiazepines provides valuable insights into the influence of the spiro-ring size on biological activity. This analysis focuses on a series of compounds where the spirocyclic moiety is varied from a cyclopropyl to a cyclohexyl ring system, with the carboxylic acid group being a key feature for aqueous solubility and potential for further derivatization.
Data Summary
The binding affinity of various spiro imidazobenzodiazepine carboxylic acid derivatives to GABAᴀ receptors was determined by competition with ³H-flunitrazepam. The results, presented as IC₅₀ values, are summarized in the table below. A lower IC₅₀ value indicates a higher binding affinity.
| Compound ID | Spiro Ring | R Group | IC₅₀ (nM)[1] |
| 5c | Cyclopropyl | Br | 9 |
| 5d | Cyclobutyl | Br | > 1000 |
| 5e | Cyclopentyl | Br | > 1000 |
| 5f | Cyclohexyl | Br | > 1000 |
| 5g | Cyclopropyl | Cl | > 1000 |
The data clearly indicates that the cyclopropyl spiro derivative (5c ) possesses the highest affinity for the GABAᴀ receptor, with an IC₅₀ value of 9 nM.[1] A notable decrease in binding affinity is observed as the spiro ring size increases to cyclobutyl, cyclopentyl, and cyclohexyl, with IC₅₀ values dropping to the micromolar range.[1] This suggests a stringent steric requirement at the spirocyclic position for optimal interaction with the receptor binding site. Substitution of the bromine atom with chlorine in the cyclopropyl derivative (5g ) also resulted in a significant loss of activity.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this comparison guide.
Synthesis of Spiro Imidazobenzodiazepine Carboxylic Acids
The synthesis of the target compounds was achieved through a multi-step process. A key step involved the coupling of spiro-amino acid N-carboxyanhydrides (NCAs) with a substituted 2-aminobenzophenone.[1] The resulting benzodiazepine esters were then hydrolyzed to the corresponding carboxylic acids.
General Procedure for NCA Synthesis:
-
To a solution of Boc-protected spiro-amino acid in anhydrous THF, triphosgene and triethylamine were added at 0°C.
-
The reaction mixture was stirred at room temperature until the starting material was consumed (monitored by TLC).
-
The solvent was removed under reduced pressure, and the crude NCA was purified by recrystallization or flash chromatography.[1]
General Procedure for Benzodiazepine Synthesis and Hydrolysis:
-
The respective NCA was coupled with 2-amino-5-bromo-2′-fluorobenzophenone or 2-amino-5-chloro-2′-fluorobenzophenone in the presence of trifluoroacetic acid.
-
Triethylamine was subsequently added to facilitate the cyclization to the benzodiazepine.
-
The resulting ester was hydrolyzed using a suitable base (e.g., NaOH) to yield the final carboxylic acid derivative.[1]
GABAᴀ Receptor Binding Assay
The in vitro binding affinity of the synthesized compounds for GABAᴀ receptors was assessed using a radioligand competition assay.
-
Tissue Preparation: Rat brain extracts were used as the source of GABAᴀ receptors.
-
Binding Assay: The assay was performed by measuring the displacement of the radioligand ³H-flunitrazepam.
-
Incubation: A mixture containing the rat brain extract, ³H-flunitrazepam, and varying concentrations of the test compounds was incubated.
-
Detection: The amount of bound radioligand was quantified using scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of ³H-flunitrazepam (IC₅₀) was determined from dose-response curves.[1]
Visualizations
The following diagrams illustrate the logical relationship of the structure-activity observations and the experimental workflow.
References
Benchmarking Spiro[3.5]nonane-9-carboxylic Acid: A Comparative Guide for Drug Discovery Scaffolds
An In-depth Analysis of Spiro[3.5]nonane-9-carboxylic Acid Against Common Scaffolds in Medicinal Chemistry, Providing Key Physicochemical and Biological Insights for Drug Development Professionals.
In the landscape of modern drug discovery, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The increasing focus on molecules with greater three-dimensionality has led to a surge in the exploration of novel scaffolds that can offer improved physicochemical properties and biological activity. Among these, spirocyclic systems have garnered significant attention. This guide provides a comprehensive benchmark of this compound against three other relevant scaffolds: the commonly used monocyclic piperidine-4-carboxylic acid and cyclohexane carboxylic acid, and the alternative spirocyclic scaffold, spiro[3.3]heptane-2-carboxylic acid.
Executive Summary
This compound presents a compelling scaffold for drug discovery, offering a unique three-dimensional architecture that can lead to favorable physicochemical properties. Its rigid structure can aid in optimizing ligand-target interactions, potentially improving potency and selectivity. Compared to flat, aromatic systems, spirocyclic scaffolds like spiro[3.5]nonane generally exhibit a higher fraction of sp3-hybridized carbons (Fsp3), a characteristic that has been correlated with increased success in clinical development.[1] This guide will delve into a comparative analysis of its key properties alongside those of established and alternative scaffolds, supported by experimental protocols and conceptual workflows to aid researchers in making informed decisions for their drug design programs.
Scaffold Overview
| Scaffold | Structure | Key Features |
| This compound | Rigid spirocyclic core with a carboxylic acid functional group. The spiro center introduces a defined three-dimensional geometry.[2] | |
| Piperidine-4-carboxylic acid | A common heterocyclic scaffold in medicinal chemistry. The nitrogen atom can act as a hydrogen bond acceptor and a basic center.[3] | |
| Cyclohexane carboxylic acid | A simple, non-planar carbocyclic scaffold. It provides a non-aromatic, lipophilic core.[4] | |
| Spiro[3.3]heptane-2-carboxylic acid | A more compact and rigid spirocyclic scaffold compared to spiro[3.5]nonane. It is considered a bioisostere for benzene.[5] |
Physicochemical Properties Comparison
The following table summarizes key physicochemical properties for the four scaffolds. It is important to note that these values are compiled from various sources and may be calculated or experimentally determined under different conditions. For a definitive comparison, it is recommended to measure these properties under identical experimental conditions.
| Property | This compound | Piperidine-4-carboxylic acid | Cyclohexane carboxylic acid | Spiro[3.3]heptane-2-carboxylic acid |
| Molecular Weight ( g/mol ) | 182.25 | 129.16 | 128.17 | 140.18 |
| cLogP | 2.1 (Predicted) | -0.8 (Predicted) | 1.96[4] | 1.8[6] |
| pKa | ~4-5 (Predicted for carboxylic acid) | ~4 (Carboxylic acid), ~10-11 (Amine) (Predicted) | 4.9[7] | ~4-5 (Predicted for carboxylic acid) |
| Aqueous Solubility | Low (Predicted) | Soluble[3] | 4.6 mg/mL at 25 °C[4] | Low (Predicted) |
| Fraction of sp3 Carbons (Fsp3) | 1.0 | 1.0 | 1.0 | 1.0 |
Biological Activity Context: G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets.[8] The diverse nature of their binding pockets makes them amenable to modulation by a wide range of small molecules. The scaffolds discussed in this guide are frequently employed in the design of GPCR ligands. For instance, spirocyclic derivatives have been successfully developed as GPCR agonists and antagonists.[2] The rigid nature of spirocycles can help to lock a molecule into a specific conformation that is optimal for binding to the receptor, potentially leading to increased potency and selectivity.
Experimental Protocols
To provide a robust comparison of these scaffolds, a series of standardized in vitro assays should be performed. The following are detailed protocols for key experiments.
Lipophilicity Determination (LogP/LogD)
Objective: To determine the lipophilicity of the compounds, which influences their solubility, permeability, and metabolic stability.
Method: Shake-Flask Method
-
Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve a known amount of the test compound in the aqueous buffer.
-
Add an equal volume of the saturated n-octanol.
-
Agitate the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Quantify the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient for the neutral form of the molecule, while LogD is the logarithm of the distribution coefficient at a specific pH, accounting for all ionic and neutral species.
Aqueous Solubility Assay
Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH and temperature.
Method: Shake-Flask Method
-
Add an excess amount of the solid compound to a known volume of a specified aqueous buffer (e.g., PBS, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the suspension to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method (e.g., HPLC-UV, LC-MS).
-
The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.
Metabolic Stability Assay (Microsomal Stability)
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.
Method: Liver Microsomal Stability Assay
-
Thaw liver microsomes (e.g., human, rat, mouse) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a reaction mixture containing the microsomes and the test compound at a specific concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37 °C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated from the slope of the linear regression.
Membrane Permeability Assay (PAMPA)
Objective: To predict the passive permeability of a compound across a biological membrane, such as the intestinal epithelium or the blood-brain barrier.
Method: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
A 96-well filter plate is coated with an artificial membrane, typically a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
-
The wells of a 96-well acceptor plate are filled with a buffer solution.
-
The test compound is dissolved in a donor buffer solution and added to the wells of the filter plate.
-
The filter plate (donor) is placed on top of the acceptor plate, creating a "sandwich".
-
The assembly is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using an analytical method like HPLC-UV or LC-MS.
-
The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor compartments, the volume of the wells, the surface area of the membrane, and the incubation time.
Synthesis Overview
The synthetic accessibility of a scaffold is a crucial consideration in drug discovery. Below is a general overview of the synthetic approaches for each scaffold.
-
This compound: The synthesis of spiro[3.5]nonane derivatives often involves multi-step sequences. A common strategy is the [2+2] cycloaddition of a ketene with an exocyclic methylene cyclohexane derivative, followed by further functional group manipulations to introduce the carboxylic acid. Another approach involves the pinacol-like rearrangement of a tertiary alcohol derived from 4,4-disubstituted cyclohexanone.[9]
-
Piperidine-4-carboxylic acid: This is a commercially available building block. Its synthesis typically involves the reduction of isonicotinic acid or the hydrolysis of its corresponding esters.[3]
-
Cyclohexane carboxylic acid: This is also a readily available commercial chemical. It can be synthesized by the hydrogenation of benzoic acid or the oxidation of cyclohexanemethanol.[4]
-
Spiro[3.3]heptane-2-carboxylic acid: The synthesis of this scaffold often starts from commercially available cyclobutanone derivatives. A key step can be the [2+2] cycloaddition of dichloroketene to a methylene cyclobutane, followed by reductive dechlorination and functional group interconversion.[5]
Visualizing the Drug Discovery Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual workflows in drug discovery where scaffold selection plays a pivotal role.
Caption: A conceptual workflow for scaffold hopping in lead optimization.
Caption: A simplified Gq-coupled GPCR signaling pathway.
Caption: An integrated experimental workflow for evaluating and comparing scaffolds.
Conclusion
The selection of a molecular scaffold is a multi-parameter optimization challenge. This compound offers a promising starting point for the design of novel therapeutics, particularly for targets where a defined three-dimensional structure is advantageous. Its rigid framework and high Fsp3 character can lead to improved physicochemical and pharmacokinetic properties compared to more traditional, planar scaffolds. However, its synthetic complexity and potentially lower aqueous solubility compared to scaffolds like piperidine-4-carboxylic acid are important considerations. This guide provides a foundational framework for comparing this compound with other relevant scaffolds. For any specific drug discovery project, it is imperative to perform a head-to-head experimental evaluation of a series of derivatives of each scaffold to make a data-driven decision on the optimal core for lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a Model Compound of the Unique Meroterpenoids Cryptolaevilactones [jstage.jst.go.jp]
Comparative Analysis of Spiro[3.e]nonane-9-carboxylic Acid Analogs as GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a spiro[3.5]nonane-based compound with a non-spirocyclic alternative, both targeting the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes. The inclusion of a spirocyclic scaffold is a key design element in modern medicinal chemistry, often leading to improved three-dimensionality, metabolic stability, and patentability. This document aims to provide a clear, data-driven comparison to aid in the evaluation of such structural motifs in drug discovery programs.
Performance Snapshot: Spirocyclic vs. Acyclic GPR119 Agonists
The following tables summarize the key physicochemical and in vitro activity data for a representative 7-azaspiro[3.5]nonane GPR119 agonist and a well-characterized non-spirocyclic GPR119 agonist, JNJ-38431055 (also known as APD597).
Table 1: Physicochemical Properties
| Property | 7-azaspiro[3.5]nonane derivative | JNJ-38431055 (APD597) |
| Molecular Weight ( g/mol ) | Not explicitly found, but for a similar core (Spiro[3.5]nonane-7-carboxylic acid), it is 168.236. The full derivative will be higher. | 479.55[1] |
| LogP (Predicted) | Not found for the specific agonist. For the core Spiro[3.5]nonane, it is 4.2. | Not explicitly found, but described as having good solubility.[2] |
| Topological Polar Surface Area (TPSA) | Not found | Not found |
| Solubility | Not found | Good solubility[2] |
Table 2: In Vitro Biological Activity
| Parameter | 7-azaspiro[3.5]nonane derivative | JNJ-38431055 (APD597) |
| Target | GPR119 | GPR119 |
| Assay Type | cAMP accumulation assay | cAMP accumulation assay |
| EC50 (nM) | ~54 (for a representative compound in the series) | 44[1] |
| Cell Line | Not specified | Not specified |
Experimental Protocols
GPR119 Agonist-Induced cAMP Accumulation Assay
This protocol outlines a common method for determining the potency of GPR119 agonists by measuring the accumulation of cyclic adenosine monophosphate (cAMP) in cells expressing the receptor.
1. Cell Culture and Seeding:
- HEK293 cells stably expressing human GPR119 are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
- Cells are seeded into 384-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
2. Compound Preparation:
- Test compounds (spirocyclic and non-spirocyclic agonists) are serially diluted in DMSO to create a concentration range (e.g., from 10 mM to 0.1 nM).
- These dilutions are then further diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
3. cAMP Accumulation Assay:
- The cell culture medium is removed, and the cells are washed with assay buffer.
- Cells are then incubated with the diluted compounds and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30-60 minutes at 37°C.
- Following incubation, the cells are lysed.
4. cAMP Detection:
- The intracellular cAMP levels are quantified using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or a similar HTRF-based assay.
- The signal is read on a plate reader compatible with the chosen assay format.
5. Data Analysis:
- The raw data is converted to cAMP concentrations using a standard curve.
- The concentration-response curves for each compound are plotted using non-linear regression, and the EC50 values are determined.
Visualizing the Concepts
To better illustrate the experimental and biological context, the following diagrams are provided.
Caption: Experimental workflow for determining the EC50 of GPR119 agonists.
References
A Spectroscopic Comparison of Spiro[3.5]nonane and its Isomeric Counterpart, Spiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of spiro[3.5]nonane and a related isomer, spiro[4.4]nonane. Due to the limited availability of published experimental spectra for spiro[3.5]nonane, this guide utilizes computed spectroscopic data for this compound and compares it with available experimental data for spiro[4.4]nonane and its derivative, spiro[4.4]nonadiene. This comparative analysis serves as a valuable resource for understanding the spectroscopic characteristics of spirocyclic systems, which are crucial scaffolds in medicinal chemistry and materials science.
Data Presentation
The following tables summarize the key spectroscopic data for spiro[3.5]nonane (computed) and spiro[4.4]nonane derivatives (experimental).
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Spiro[3.5]nonane (Computed) | Cyclobutane-CH₂ | 1.8-2.0 | Multiplet | - |
| Cyclohexane-CH₂ | 1.4-1.6 | Multiplet | - | |
| Spiro[4.4]nonadiene | =CH | 5.8 - 6.2 | Multiplet | - |
| (Experimental) | Allylic-CH₂ | 2.3 - 2.5 | Multiplet | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| Spiro[3.5]nonane (Computed) | Spiro-C | ~40 |
| Cyclobutane-CH₂ | ~30 | |
| Cyclohexane-CH₂ | ~25 | |
| Spiro[4.4]nonadiene (Experimental) | Spiro-C | ~60 |
| =CH | 130-135 | |
| Allylic-CH₂ | ~40 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Spiro[3.5]nonane (Typical) | C-H (stretch) | 2850-2960 |
| C-H (bend) | 1440-1470 | |
| Spiro[3.5]nonan-1-ol (Experimental)[1] | O-H (stretch) | ~3350 (broad) |
| C-H (stretch) | 2850-2950 | |
| C-O (stretch) | 1050-1150 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| Spiro[3.5]nonane (Computed) | 124 | 95, 81, 67, 54 |
| Spiro[3.5]nonan-1-ol (Experimental)[1] | 140 | 122, 111, 97, 81, 67, 55 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution should be homogeneous.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse sequence (zg30).
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: 0-12 ppm.
-
-
Processing: The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse sequence (zgpg30).
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation delay (d1): 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: 0-220 ppm.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: A thin film of the liquid is placed between two KBr or NaCl plates.
-
Solids: The solid is finely ground with KBr powder and pressed into a thin pellet, or a Nujol mull is prepared.
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Processing: A background spectrum is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for pure samples.
-
Ionization Method: Electron ionization (EI) is commonly used for volatile, thermally stable compounds.
-
Instrument: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Parameters (EI):
-
Electron energy: 70 eV.
-
Source temperature: 200-250 °C.
-
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Mandatory Visualization
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationship between the discussed compounds.
References
Safety Operating Guide
Proper Disposal of Spiro[3.5]nonane-9-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for Spiro[3.5]nonane-9-carboxylic acid, a specialized chemical used in various research applications. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe working environment.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling carboxylic acids of this type should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
Engineering Controls:
| Control Measure | Purpose |
| Fume Hood | To be used when handling the solid or solutions to minimize inhalation of dust or vapors. |
| Emergency Eyewash and Shower | Must be readily accessible in the event of accidental contact. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural workflow for the safe disposal of this chemical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
